NH2-PEG5-C6-Cl hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34ClNO5.ClH/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18;/h1-16,18H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKUCKDNLCSCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCOCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to NH2-PEG5-C6-Cl Hydrochloride: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG5-C6-Cl hydrochloride (CAS: 2241669-16-7) is a specialized, high-purity heterobifunctional linker designed for advanced applications in chemical biology and drug discovery.[1][2] Structurally, it consists of a primary amine (NH2) terminus and a chloroalkane (Cl) terminus, separated by a flexible spacer containing five polyethylene (B3416737) glycol (PEG) units and a six-carbon alkyl chain (C6).[2] This unique architecture makes it an essential building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3]
PROTACs are innovative molecules that co-opt the body's natural cellular disposal machinery—the ubiquitin-proteasome system—to selectively tag and degrade specific target proteins associated with disease.[4][5] The linker is a critical component of a PROTAC, connecting a ligand that binds the target protein to another ligand that recruits an E3 ubiquitin ligase.[4][6] The properties of the linker, such as its length, flexibility, and hydrophilicity, are pivotal in determining the efficacy of the final PROTAC molecule.[6][7] The PEG component of this compound imparts increased hydrophilicity and solubility, which can enhance the pharmacokinetic properties of the resulting PROTAC.[4][5] The terminal amine and alkyl chloride groups provide versatile chemical handles for sequential, directional conjugation to the two respective ligands.[6]
Physicochemical and Technical Properties
The quantitative data for this compound are summarized below, providing key specifications for its use in experimental design and synthesis.
| Property | Value | Source(s) |
| CAS Number | 2241669-16-7 | [1][2][3] |
| Molecular Formula | C₁₆H₃₅Cl₂NO₅ | [2][3] |
| Molecular Weight | 392.36 g/mol | [2][3] |
| IUPAC Name | 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride | |
| SMILES | NCCOCCOCCOCCOCCOCCCCCCCl.[H]Cl | [2][3] |
| Appearance | Colorless to off-white liquid, viscous liquid, or solid | [3] |
| Purity | ≥97% | [2] |
| Solubility | DMSO: ≥ 250 mg/mL (637.17 mM) | [3] |
| Storage Conditions | -20°C, store in a sealed container, protect from moisture | [2][3] |
| Shipping Conditions | Room temperature (continental US) | [2][3] |
Core Application: Synthesis of PROTACs
The primary application of this compound is as a linker in the modular synthesis of PROTACs.[1][3] Its heterobifunctional nature allows for a two-step conjugation process:
-
Amine Terminus (NH2): The primary amine is typically reacted with a carboxylic acid on a target protein ligand (or "warhead") via amide bond formation. This reaction is one of the most common and reliable methods for linker conjugation in PROTAC synthesis.[6]
-
Alkyl Chloride Terminus (Cl): The terminal chloride serves as an electrophile for nucleophilic substitution. It is commonly reacted with a nucleophilic site (such as an amine or phenol) on the E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) or VHL ligands).[6]
The combined PEG and alkyl chain provides the necessary length and flexibility to allow the two ends of the PROTAC to bind their respective protein partners simultaneously, facilitating the formation of a stable and productive ternary complex (Target Protein—PROTAC—E3 Ligase).[4][6]
Experimental Protocols
While specific protocols are highly dependent on the substrates (target ligand and E3 ligase ligand), the following section details a general, representative methodology for incorporating this linker into a PROTAC scaffold.
Method 1: Amide Coupling of the Amine Terminus
This protocol describes the conjugation of the NH2-PEG5-C6-Cl linker to a target protein ligand containing a carboxylic acid functional group.
Materials:
-
This compound (Linker)
-
Target Protein Ligand with a carboxylic acid (Ligand-COOH)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic organic base (e.g., DIPEA, Et3N)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a dry reaction flask under an inert atmosphere, dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add the coupling reagent HATU (1.1 eq) and the base DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Linker Addition: In a separate vial, dissolve this compound (1.2 eq) in a minimum amount of anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and free the primary amine.
-
Coupling Reaction: Add the linker solution dropwise to the activated Ligand-COOH mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by an appropriate analytical method, such as LC-MS or TLC, until the starting material is consumed.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (Ligand-Linker intermediate) using flash column chromatography (e.g., silica (B1680970) gel with a gradient of methanol (B129727) in dichloromethane) to obtain the pure intermediate.
-
The resulting product, Ligand-NH-PEG5-C6-Cl, is now ready for the second conjugation step involving the alkyl chloride terminus and the E3 ligase ligand.
Visualizations: Pathways and Workflows
PROTAC Mechanism of Action
The ultimate biological pathway leveraged by a PROTAC synthesized with this linker is the Ubiquitin-Proteasome System. The diagram below illustrates this catalytic cycle.
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Workflow Diagram
This diagram outlines the logical steps for synthesizing a complete PROTAC molecule using the this compound linker.
Caption: Two-step synthetic workflow for PROTAC synthesis.
References
- 1. amsbio.com [amsbio.com]
- 2. chemscene.com [chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: NH2-PEG5-C6-Cl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of NH2-PEG5-C6-Cl hydrochloride, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] This document is intended to serve as a key resource for researchers and scientists in the fields of chemical biology and drug discovery.
Core Physicochemical Data
The precise molecular weight and formula are critical parameters for a range of experimental procedures, including stoichiometric calculations for conjugation reactions, preparation of stock solutions, and analytical characterization. The data for both the hydrochloride salt and the free base form are presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₆H₃₅Cl₂NO₅ | 392.36 |
| NH2-PEG5-C6-Cl (Free Base) | C₁₆H₃₄ClNO₅ | 355.90 |
Note: The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[4]
Experimental Protocols
Accurate preparation of stock solutions is fundamental to the reproducibility of experimental results. Below is a standard protocol for the preparation of a stock solution of this compound.
Protocol: Preparation of a 10 mM Stock Solution
-
Materials:
-
This compound (MW: 392.36 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.92 mg of this compound into the tared tube.
-
Add 1 mL of DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from moisture.[1]
-
Molecular Structure and Connectivity
The structure of NH2-PEG5-C6-Cl consists of three key components: a primary amine for conjugation, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal chloroalkane. This arrangement allows for its use as a heterobifunctional linker.
Caption: Structural components of the NH2-PEG5-C6-Cl linker.
References
An In-depth Technical Guide to the Solubility and Stability of NH2-PEG5-C6-Cl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of NH2-PEG5-C6-Cl hydrochloride, a bifunctional linker commonly used in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding these core physicochemical properties is critical for ensuring the quality, efficacy, and shelf-life of resulting drug candidates. This document details the factors influencing its solubility and stability, presents expected quantitative data, and provides detailed experimental protocols for in-house verification.
Core Concepts: Solubility and Stability
This compound is comprised of three key structural features that dictate its chemical behavior: a primary amine (in its hydrochloride salt form), a polyethylene (B3416737) glycol (PEG) spacer, and a primary alkyl chloride.
-
Solubility: The presence of the hydrophilic PEG chain and the ionizable amine hydrochloride salt are expected to confer good aqueous solubility.[1][2] PEG linkers increase the water solubility of molecules to which they are attached, which can improve cell permeability and oral absorption.[3][4] The hydrochloride salt form further enhances water solubility and stability compared to the free base form.
-
Stability: The molecule's stability is primarily influenced by the PEG backbone and the terminal alkyl chloride. The ether linkages within the PEG chain are generally stable under typical experimental conditions.[3] However, the primary alkyl chloride presents a potential liability, as it is susceptible to nucleophilic substitution reactions, most notably hydrolysis in aqueous environments.[5][6]
Quantitative Data Summary
While specific experimental data for this compound is not widely published, the following tables provide estimated and typical values based on the physicochemical properties of its constituent parts and structurally similar molecules. These values should serve as a baseline for experimental design and can be confirmed using the protocols outlined in this guide.
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Method |
| Water (pH 7.4) | > 50 mg/mL | Thermodynamic Solubility Assay |
| Phosphate-Buffered Saline (PBS) | > 50 mg/mL | Thermodynamic Solubility Assay |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | Thermodynamic Solubility Assay |
| Ethanol | > 50 mg/mL | Thermodynamic Solubility Assay |
Table 2: Stability Profile of this compound
| Condition | Parameter | Estimated Value/Observation | Method |
| Solid State | Shelf-life (-20°C, dry) | > 1 year | Long-Term Stability Study |
| Shelf-life (25°C/60% RH) | 3-6 months | Accelerated Stability Study | |
| Aqueous Solution (pH 7.4, 25°C) | Hydrolysis Half-life (t½) | 24 - 72 hours | HPLC-Based Stability Indicating Assay |
| Aqueous Solution (pH 5.0, 25°C) | Hydrolysis Half-life (t½) | > 1 week | HPLC-Based Stability Indicating Assay |
| Aqueous Solution (pH 9.0, 25°C) | Hydrolysis Half-life (t½) | < 12 hours | HPLC-Based Stability Indicating Assay |
Experimental Protocols
To enable researchers to determine the precise solubility and stability of their specific batch of this compound, the following detailed experimental protocols are provided.
Protocol for Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of the compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, DMSO, ethanol) in a glass vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes or filter through a 0.22 µm syringe filter to separate the undissolved solid.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC with a suitable detector (e.g., UV, ELSD, or CAD).
-
Calculation: The determined concentration represents the thermodynamic solubility.
Protocol for Stability Assessment using a Stability-Indicating HPLC Method
This protocol assesses the stability of the compound in solution over time by monitoring its degradation.
Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products (e.g., the corresponding alcohol from hydrolysis). A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing a small amount of acid (e.g., 0.1% formic acid) is a common starting point.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the compound to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
-
Stability Study Setup:
-
Prepare solutions of this compound at a known concentration in the desired buffers (e.g., pH 5.0, 7.4, and 9.0).
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze it by the validated HPLC method.
-
Data Analysis:
-
Calculate the percentage of the remaining intact compound at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the concentration of the intact compound versus time. For a first-order degradation process, the plot will be linear.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of this compound.
Caption: Factors influencing the solubility and stability of this compound.
Caption: Workflow for thermodynamic solubility determination.
Caption: Workflow for stability analysis via HPLC.
Conclusion
This compound is a valuable chemical tool in drug discovery, particularly for the synthesis of PROTACs. Its solubility is generally high in aqueous and common organic solvents due to the PEG spacer and hydrochloride salt. The primary stability concern is the hydrolysis of the alkyl chloride group, a reaction that is dependent on pH and temperature. The provided protocols and estimated data serve as a robust starting point for researchers to accurately characterize and handle this important linker, ensuring the generation of reliable and reproducible data in their drug development endeavors.
References
An In-depth Technical Guide to NH2-PEG5-C6-Cl Hydrochloride for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs). These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.
The linker component is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers due to their ability to enhance aqueous solubility and provide conformational flexibility.
This technical guide focuses on the application of NH2-PEG5-C6-Cl hydrochloride , a bifunctional PEG-based linker, in the synthesis of PROTACs. We will provide a detailed overview of its properties, comprehensive experimental protocols for its use, and visualizations of relevant biological and synthetic pathways.
Properties of this compound
This compound is a versatile linker molecule featuring a primary amine on one end and a chloroalkane on the other, connected by a PEG5 spacer. The hydrochloride salt form generally offers improved water solubility and stability compared to the free base.
| Property | Value |
| IUPAC Name | 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride[1] |
| Molecular Formula | C₁₆H₃₅Cl₂NO₅[2] |
| Molecular Weight | 392.36 g/mol [2] |
| Appearance | Liquid, viscous liquid, or solid[1] |
| Purity | ≥97%[1][2] |
| Storage Conditions | -20°C, sealed, away from moisture[2] |
PROTAC Synthesis Strategy using this compound
The bifunctional nature of this compound allows for a sequential, two-step conjugation strategy to synthesize a PROTAC. This typically involves:
-
Amide Bond Formation: The primary amine of the linker is coupled with a carboxylic acid functionality on either the POI ligand or the E3 ligase ligand. This reaction is commonly facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Nucleophilic Substitution: The terminal chloro group of the linker-ligand intermediate then reacts with a nucleophilic group (e.g., a phenol, amine, or thiol) on the second ligand to complete the PROTAC structure. This reaction is often performed in the presence of a base such as potassium carbonate.
The order of these steps can be interchanged depending on the specific functionalities present on the POI and E3 ligase ligands.
PROTAC Synthesis Workflow
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific properties of the ligands being used.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to NH2-PEG5-C6-Cl
This protocol describes the formation of an amide bond between a ligand containing a carboxylic acid and the primary amine of the linker.
Materials:
-
Carboxylic acid-functionalized ligand (Ligand-COOH)
-
This compound
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Reaction monitoring tools (TLC or LC-MS)
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Add the solution of the linker to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the linker-ligand intermediate.
Protocol 2: Nucleophilic Substitution to Form the Final PROTAC
This protocol details the coupling of the chloro-terminated linker-ligand intermediate with a second ligand containing a nucleophilic group.
Materials:
-
Chloro-terminated linker-ligand intermediate from Protocol 1
-
Nucleophile-containing ligand (Ligand-XH, where X is O, N, S)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Reaction monitoring tools (TLC or LC-MS)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve the chloro-terminated linker-ligand intermediate (1.0 eq) and the nucleophile-containing ligand (1.2 eq) in anhydrous DMF.
-
Add potassium carbonate (3.0 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter to remove the base.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC using preparative HPLC.
Example Signaling Pathway: BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-studied epigenetic reader and a high-value target in oncology. PROTACs that induce the degradation of BRD4 have shown potent anti-cancer activity. The degradation of BRD4 leads to the downregulation of key oncogenes, most notably c-MYC, and subsequently induces cell cycle arrest and apoptosis.
BRD4 Degradation Pathway
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for a straightforward and modular approach to connect a wide variety of POI and E3 ligase ligands. The inclusion of a PEG5 spacer can impart favorable physicochemical properties to the resulting PROTAC, such as enhanced solubility and permeability. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to design and synthesize novel protein degraders, accelerating the development of this promising therapeutic modality.
References
The Pivotal Role of PEG5 Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Far from being a mere spacer, the linker, and particularly polyethylene (B3416737) glycol (PEG) linkers, plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides a comprehensive exploration of the role of PEG5 linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Principles: The Multifaceted Function of PEG Linkers in PROTACs
Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2] These attributes are instrumental in addressing some of the inherent challenges in developing PROTACs, which are often large and lipophilic molecules with poor solubility and cell permeability.[3][4]
A primary advantage of incorporating PEG motifs into PROTAC linkers is the enhancement of aqueous solubility.[3][4][5] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and positively impacting its pharmacokinetic profile.[3][4]
The relationship between PEGylation and cell permeability is more complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can offer a compensatory advantage.[3][4] It is hypothesized that flexible PEG linkers allow the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate passage through the lipophilic cell membrane.[4][6] However, an optimal balance must be struck, as excessively long PEG chains can negatively impact cell permeability.[3][7]
Crucially, the length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[6][8] This complex is an absolute prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[6] A linker that is too short can cause steric hindrance, while an overly long linker may result in a non-productive complex where the ubiquitination sites are not accessible.[9][10] Systematic studies have shown that a PEG5 linker often represents an optimal length for achieving potent degradation for certain targets like BRD4.[11]
Quantitative Data on the Impact of PEG Linker Length
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of PEG linker length on degradation performance.
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-PEG2-JQ1 | >1000 | <20 | [11] |
| Thalidomide-PEG3-JQ1 | ~100 | ~70 | [1] |
| Thalidomide-PEG4-JQ1 | ~25 | ~90 | [1] |
| Thalidomide-PEG5-JQ1 | <10 | >95 | [1][11] |
| Thalidomide-PEG6-JQ1 | ~15 | ~90 | [11] |
| Table 1: Impact of PEG Linker Length on BRD4 Degradation. This table compiles representative data from studies on BRD4-targeting PROTACs, demonstrating that a PEG5 linker often provides optimal degradation potency. |
| Property | PROTAC with Short PEG Linker (e.g., PEG2) | PROTAC with Optimal PEG Linker (e.g., PEG5) | PROTAC with Long PEG Linker (e.g., PEG8+) |
| Aqueous Solubility | Moderate | Good | Very Good |
| Cell Permeability | Moderate-Good | Good | Moderate-Low |
| Ternary Complex Stability | Low (Steric Hindrance) | High | Moderate (Entropically unfavorable) |
| Degradation Efficacy (DC50) | High | Low | Moderate |
| Table 2: General Trends of Physicochemical and Biological Properties of PROTACs with Varying PEG Linker Lengths. This table provides a qualitative summary of how different PEG linker lengths can influence the key properties of a PROTAC. |
Experimental Protocols
The development and validation of effective PROTACs rely on a suite of robust experimental assays. The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Protocol 1: Western Blot for Target Protein Degradation
This is the most common assay to quantify the reduction of a target protein in cells following PROTAC treatment.[12][13]
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.[10] Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]
Protocol 2: Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of a drug and assess its cell permeability.[14][15]
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral): Wash the monolayers with pre-warmed transport buffer. Add the transport buffer containing the test PROTAC to the apical side and fresh transport buffer to the basolateral side.
-
Sample Collection: Incubate the plate at 37°C with gentle shaking. At various time points, collect samples from the basolateral compartment and replace with fresh transport buffer.
-
Analysis: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method. The apparent permeability coefficient (Papp) can then be calculated.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions, including the formation of the ternary complex.[13]
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD) for both the binary and ternary interactions. This can provide insights into the cooperativity of the system.
Mandatory Visualizations
To visually elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
NH2-PEG5-C6-Cl Hydrochloride: A Technical Guide to Safe Handling for Research Professionals
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for specialized chemical reagents is paramount. This in-depth technical guide provides critical information on the safe handling of NH2-PEG5-C6-Cl hydrochloride, a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker.
This document summarizes key safety data, physical and chemical properties, and recommended handling procedures to ensure a secure laboratory environment and maintain the integrity of this research chemical.
Compound Identification and Properties
This compound is a heterobifunctional linker used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2241669-16-7 | |
| Molecular Formula | C₁₆H₃₅Cl₂NO₅ | |
| Molecular Weight | 392.36 g/mol | |
| Purity | ≥97% | |
| Appearance | Liquid | |
| Color | Colorless to off-white | |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) | |
| IUPAC Name | 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride |
Table 2: Computational Chemistry Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 72.17 | |
| LogP | 2.2491 | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 20 |
Safety and Hazard Information
While the toxicological properties of this compound have not been thoroughly investigated, it is classified with specific hazard statements. Standard laboratory precautions for handling chemical reagents should be strictly followed.
Table 3: Hazard Identification and Precautionary Statements
| Category | GHS Classification and Statements | Source(s) |
| Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective |
A Technical Guide to NH2-PEG5-C6-Cl Hydrochloride: A Flexible Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on NH2-PEG5-C6-Cl hydrochloride, a bifunctional linker integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Introduction to this compound
This compound is a heterobifunctional linker featuring a primary amine (-NH2) and a chloroalkane (-Cl) group, separated by a polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units and a hexyl chain. The PEG moiety imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] The terminal functional groups allow for sequential or orthogonal conjugation to a target protein ligand and an E3 ligase ligand, the two key components of a PROTAC.
Supplier Information
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes information from several key suppliers.
| Supplier | Catalog Number | Purity | CAS Number |
| ChemScene | CS-0137500 | ≥97% | 2241669-16-7 |
| MedchemExpress | HY-129622A | >98% | 2241669-16-7 |
| Amsbio | AMS.T39737 | Not Specified | 2241669-16-7 |
| Sigma-Aldrich (distributor for Ambeed) | AMBH58176AA0 | 97% | 2241669-16-7 |
| Interchim | BYLM30 | Not Specified | 2241669-16-7 |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.
| Property | Value | Source |
| Molecular Formula | C16H35Cl2NO5 | ChemScene[2] |
| Molecular Weight | 392.36 g/mol | ChemScene[2] |
| Appearance | Liquid or viscous liquid or solid | Sigma-Aldrich |
| Storage Conditions | -20°C, sealed storage, away from moisture | ChemScene[2] |
| IUPAC Name | 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride | Sigma-Aldrich |
| SMILES | NCCOCCOCCOCCOCCOCCCCCCCl.[H]Cl | ChemScene[2] |
The Role of this compound in PROTAC-Mediated Protein Degradation
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker, in this case synthesized from this compound, plays a pivotal role in enabling the formation of a stable and productive ternary complex.
References
Methodological & Application
Application Notes and Protocols: Synthesis of NH2-PEG5-C6-Cl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit hypothetical, protocol for the synthesis of NH2-PEG5-C6-Cl hydrochloride, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). While a specific, publicly available, step-by-step protocol for this molecule is not readily found, this guide outlines a plausible multi-step synthetic route based on established chemical principles for the functionalization of polyethylene (B3416737) glycol (PEG) derivatives. The protocol is intended for an audience with a background in organic chemistry. Additionally, the role of this linker in the mechanism of action of PROTACs is described.
Introduction
This compound is a hetero-bifunctional linker that plays a crucial role in the design and synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] They consist of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The this compound linker provides a flexible polyethylene glycol (PEG) chain of a defined length (n=5) to span the distance between the target protein and the E3 ligase, while its terminal amine and alkyl chloride functionalities allow for sequential conjugation to the respective ligands. The hydrochloride salt form generally offers improved water solubility and stability.[3]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 2241669-16-7 | [1][4] |
| Molecular Formula | C₁₆H₃₅Cl₂NO₅ | [4][5] |
| Molecular Weight | 392.36 g/mol | [4] |
| IUPAC Name | 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride | |
| Purity | Typically ≥97% | [4] |
| Physical Form | Liquid, viscous liquid, or solid | |
| Storage Conditions | -20°C, sealed, away from moisture | [4] |
Proposed Synthesis Protocol
The following is a proposed multi-step synthesis for this compound, starting from commercially available materials. This protocol is based on general methods for the synthesis of amine-terminated and functionalized PEG linkers.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step 1: Mono-Boc-Protection of Pentaethylene Glycol
This step involves the protection of one of the terminal hydroxyl groups of pentaethylene glycol to allow for selective functionalization of the other terminus.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Pentaethylene glycol | 238.28 | 10.0 g | 41.97 |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | 218.25 | 9.16 g | 41.97 |
| Triethylamine (B128534) (Et₃N) | 101.19 | 5.85 mL | 41.97 |
| Dichloromethane (B109758) (DCM) | - | 200 mL | - |
Procedure:
-
Dissolve pentaethylene glycol in 150 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate in 50 mL of dichloromethane and add it dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to obtain mono-Boc-protected pentaethylene glycol.
Step 2: Alkylation with 1,6-Dichlorohexane
This step introduces the C6-chloroalkyl chain.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Mono-Boc-pentaethylene glycol | 338.42 | 5.0 g | 14.77 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.71 g | 17.72 |
| 1,6-Dichlorohexane | 155.07 | 11.45 g | 73.85 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
Dissolve mono-Boc-pentaethylene glycol in 80 mL of anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Add 1,6-dichlorohexane (a large excess is used to minimize dialkylation) to the reaction mixture.
-
Heat the reaction to reflux and stir overnight.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Boc-NH-PEG5-C6-Cl.
Step 3: Boc Deprotection to Yield the Final Product
This final step removes the Boc protecting group to reveal the primary amine, which is then protonated to form the hydrochloride salt.
Materials:
| Reagent | Amount |
| Boc-NH-PEG5-C6-Cl | 1.0 g |
| 4M HCl in 1,4-Dioxane | 10 mL |
| Diethyl ether | - |
Procedure:
-
Dissolve the purified Boc-NH-PEG5-C6-Cl in a minimal amount of dichloromethane in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting residue is the desired this compound. It can be further purified by precipitation from a solution of dichloromethane/methanol by the addition of cold diethyl ether.
-
Filter the precipitate and dry under vacuum.
Application in PROTACs
The synthesized this compound serves as a critical building block for PROTACs. The primary amine can be coupled to the carboxylic acid of a ligand for an E3 ligase (e.g., Cereblon or VHL) through amide bond formation. Subsequently, the terminal alkyl chloride can react with a nucleophilic group (e.g., a phenol (B47542) or amine) on the target protein ligand.
Caption: Mechanism of action of a PROTAC utilizing a PEG-based linker.
Disclaimer
This document provides a hypothetical synthesis protocol for research purposes only. The procedures have not been validated and should be adapted and optimized by qualified personnel in a suitable laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.
References
Application Notes and Protocols for the Use of NH2-PEG5-C6-Cl in PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for target protein ubiquitination and subsequent degradation.[4][5][6]
Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) have gained prominence due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide the necessary flexibility and length for optimal ternary complex formation.[3][7] This document provides detailed application notes and protocols for the use of NH2-PEG5-C6-Cl , a bifunctional linker featuring a primary amine and a C6 alkyl chloride connected by a five-unit PEG chain, in the assembly of PROTACs.
NH2-PEG5-C6-Cl: Properties and Handling
NH2-PEG5-C6-Cl is a versatile building block for PROTAC synthesis, offering two distinct reactive handles for sequential conjugation.
| Property | Value |
| IUPAC Name | 1-amino-17-chloro-3,6,9,12,15-pentaoxaheptadecan-1-one |
| Synonyms | Amino-PEG5-C6-Chloride |
| Molecular Formula | C16H34ClNO5 |
| Molecular Weight | 355.90 g/mol |
| Appearance | Colorless to off-white liquid or solid |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. |
| Storage | Store at -20°C for long-term storage, protected from moisture.[7] |
PROTAC Assembly Strategy using NH2-PEG5-C6-Cl
The bifunctional nature of NH2-PEG5-C6-Cl allows for a two-step sequential conjugation strategy. The primary amine can be coupled to a carboxylic acid on either the warhead or the E3 ligase ligand via amide bond formation. Subsequently, the alkyl chloride can react with a nucleophilic group (e.g., a phenol, amine, or thiol) on the other binding moiety.
Below is a DOT script visualizing the general workflow for PROTAC synthesis and evaluation.
Data Presentation: Impact of Linker on PROTAC Performance
The length and composition of the linker are critical for the efficacy of a PROTAC, which is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.
Table 1: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| Warhead Ligand | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| Ibrutinib derivative | Pomalidomide (B1683931) | PEG3 | >1000 | <20 |
| Ibrutinib derivative | Pomalidomide | PEG4 | 8.9 | >90 |
| Ibrutinib derivative | Pomalidomide | PEG5 | 1.2 | >95 |
| Ibrutinib derivative | Pomalidomide | PEG6 | 3.5 | >95 |
| Data is representative and compiled from studies on BTK-targeting PROTACs. |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Warhead Ligand | E3 Ligase Ligand | Linker Composition | Degradation Efficacy |
| ERα Antagonist | Pomalidomide | PEG (12 atoms) | Effective |
| ERα Antagonist | Pomalidomide | PEG (16 atoms) | More Potent |
| This data is based on a study developing ERα-targeting PROTACs.[7] |
Table 3: Impact of Linker Length on Degradation of BCR-ABL
| Warhead Ligand | E3 Ligase Ligand | Linker Composition | IC50 (nM) |
| Dasatinib | Arginine (N-end rule) | PEG1 | 0.3595 |
| Dasatinib | Arginine (N-end rule) | PEG2 | 0.4123 |
| Dasatinib | Arginine (N-end rule) | PEG3 | 0.4876 |
| Dasatinib | Arginine (N-end rule) | PEG4 | 0.5304 |
| Data from a study on BCR-ABL-targeting PROTACs.[8] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using NH2-PEG5-C6-Cl
This protocol outlines a general two-step synthesis for assembling a PROTAC.
Step 1: Amide Coupling of the Warhead to the Linker
This step describes the conjugation of a warhead containing a carboxylic acid to the primary amine of NH2-PEG5-C6-Cl.
-
Materials:
-
Warhead with a carboxylic acid functional group
-
NH2-PEG5-C6-Cl
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Purification supplies (e.g., preparative HPLC)
-
-
Procedure:
-
Dissolve the warhead (1.0 eq.) in anhydrous DMF.
-
Add the coupling reagents (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of NH2-PEG5-C6-Cl (1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring completion by LC-MS.
-
Upon completion, quench the reaction with water and purify the resulting warhead-linker intermediate by preparative HPLC.
-
Characterize the purified intermediate by LC-MS and NMR.
-
Below is a DOT script visualizing the amide coupling reaction.
Step 2: Nucleophilic Substitution with the E3 Ligase Ligand
This step describes the conjugation of the warhead-linker intermediate to an E3 ligase ligand containing a nucleophilic group (e.g., a hydroxyl group on a pomalidomide derivative).
-
Materials:
-
Purified warhead-linker intermediate from Step 1
-
E3 ligase ligand with a nucleophilic handle (e.g., hydroxy-pomalidomide)
-
Base: K2CO3 (Potassium carbonate) or Cs2CO3 (Caesium carbonate)
-
Anhydrous solvent: DMF or Acetonitrile
-
-
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq.) and the warhead-linker intermediate (1.2 eq.) in anhydrous DMF.
-
Add a base (e.g., K2CO3, 3.0 eq.).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring completion by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Characterize the final PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.
-
Below is a DOT script visualizing the nucleophilic substitution reaction.
Protocol 2: Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[7]
-
Materials:
-
Cells expressing the target protein of interest
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
-
Mechanism of Action: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of PROTAC-induced protein degradation.
Conclusion
The NH2-PEG5-C6-Cl linker is a valuable tool for the modular synthesis of PROTACs. Its bifunctional nature allows for a controlled, sequential assembly process, while the PEG component can impart favorable physicochemical properties to the final molecule. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this linker. However, it is crucial to note that the optimal linker length and composition are target-dependent and require empirical optimization for each specific warhead and E3 ligase ligand pair. By systematically evaluating a series of linkers, researchers can develop novel and effective PROTAC-based therapeutics.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Amine-PEG5-Hexyl-Chloride Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the conjugation of the bifunctional linker, NH2-PEG5-C6-Cl. This linker possesses a primary amine (NH2) and a terminal alkyl chloride (Cl), enabling versatile conjugation strategies for proteins, peptides, and other molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[][2]
This document outlines two primary conjugation strategies:
-
Conjugation via the Alkyl Chloride: This approach involves the alkylation of nucleophilic residues on a target molecule by the chloro group of the PEG linker. To ensure chemoselectivity, the terminal amine of the linker must first be protected (e.g., with a tert-butyloxycarbonyl (Boc) group).
-
Conjugation via the Primary Amine: This strategy utilizes the nucleophilic amine of the PEG linker to react with an electrophilic group on a target molecule, such as an N-hydroxysuccinimide (NHS) ester.
Section 1: Conjugation via the Alkyl Chloride (Amine-Protected Linker)
This section details the protocol for conjugating an amine-protected version of the linker, such as Boc-NH-PEG5-C6-Cl, to a protein. The reaction proceeds via a nucleophilic substitution (alkylation), where primary amines on the protein surface, such as the ε-amine of lysine (B10760008) residues or the α-amine of the N-terminus, attack the carbon atom bearing the chloride, forming a stable secondary amine bond.[3]
The selectivity of this PEGylation can be controlled by adjusting the reaction pH.[3]
-
Lysine Residue PEGylation (Less Selective): At a pH of 8.0-9.0, both N-terminal and lysine amines are largely deprotonated and reactive, leading to a more random distribution of PEG chains.[3]
-
N-terminal PEGylation (More Selective): At a mildly acidic to neutral pH (e.g., 6.5-7.5), the N-terminal α-amine is significantly more nucleophilic than the protonated ε-amines of lysine residues, allowing for greater site-selectivity.[3]
Experimental Protocols
Protocol 1.1: Non-Selective Lysine PEGylation of a Model Protein (e.g., Interferon-alpha)
This protocol aims to attach the PEG linker to multiple surface-accessible lysine residues.
Table 1: Reaction Conditions for Non-Selective Lysine PEGylation
| Parameter | Condition | Notes |
| Target Molecule | Interferon-alpha (IFN-α) | 2 mg/mL in Reaction Buffer |
| PEG Reagent | Boc-NH-PEG5-C6-Cl | 10-fold molar excess over protein |
| Reaction Buffer | 100 mM Sodium Phosphate, pH 8.0 | Ensures deprotonation of lysine amines |
| Solvent for PEG | Anhydrous Dimethyl Sulfoxide (DMSO) | Prepare a 100 mM stock solution |
| Reaction Temperature | Room Temperature (20-25°C) | [3] |
| Reaction Time | 4 hours | With gentle stirring[3] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Final concentration of 50 mM |
Procedure:
-
Protein Preparation: Dissolve the target protein in the Reaction Buffer to the desired concentration.
-
PEG Reagent Preparation: Immediately before use, dissolve the Boc-NH-PEG5-C6-Cl in anhydrous DMSO to create a 100 mM stock solution.[3]
-
Conjugation Reaction: Add the PEG reagent stock solution to the protein solution to achieve the desired molar excess. Incubate at room temperature for 4 hours with gentle stirring.[3]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM and let it sit for 30 minutes.[3]
-
Purification: Proceed immediately to purification, typically using Size Exclusion Chromatography (SEC) to remove excess PEG reagent, followed by Ion Exchange Chromatography (IEX) to separate PEGylated species.[3]
Protocol 1.2: Site-Selective N-Terminal PEGylation of a Model Protein (e.g., G-CSF)
This protocol is designed to selectively target the N-terminal amine of the protein.
Table 2: Reaction Conditions for Site-Selective N-Terminal PEGylation
| Parameter | Condition | Notes |
| Target Molecule | Granulocyte Colony-Stimulating Factor (G-CSF) | 2 mg/mL in Reaction Buffer |
| PEG Reagent | Boc-NH-PEG5-C6-Cl | 5-fold molar excess over protein |
| Reaction Buffer | 100 mM Sodium Phosphate, pH 7.0 | Favors reactivity of the N-terminal amine |
| Solvent for PEG | Anhydrous Dimethyl Sulfoxide (DMSO) | Prepare a 100 mM stock solution |
| Reaction Temperature | 4°C | [3] |
| Reaction Time | 12-16 hours | With gentle stirring[3] |
| Quenching Buffer | 1 M Glycine, pH 7.0 | Final concentration of 50 mM |
Procedure:
-
Protein Preparation: Dissolve the target protein in the Reaction Buffer to the desired concentration.
-
PEG Reagent Preparation: Immediately before use, dissolve the Boc-NH-PEG5-C6-Cl in anhydrous DMSO to create a 100 mM stock solution.[3]
-
Conjugation Reaction: Add the PEG reagent stock solution to the protein solution. Incubate at 4°C for 12-16 hours with gentle stirring.[3]
-
Quenching: Stop the reaction by adding the Quenching Buffer and let it sit for 30 minutes.[3]
-
Purification: Purify the conjugate using SEC followed by IEX to isolate the mono-PEGylated species.[3]
Protocol 1.3: Boc Group Deprotection
After successful conjugation and purification, the Boc protecting group must be removed to yield a free amine for subsequent applications. This is achieved under acidic conditions.[4]
Table 3: Conditions for Boc Deprotection
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) | 20-50% (v/v) in DCM[4] |
| Solvent | Dichloromethane (DCM), anhydrous | [4] |
| Scavenger | Triisopropylsilane (TIS) | Optional, but recommended to prevent side reactions |
| Temperature | 0°C to Room Temperature | [4] |
| Reaction Time | 30 minutes at 0°C, then 1-2 hours at RT | Monitor by LC-MS or TLC |
| Work-up | Neutralization with base (e.g., NaHCO₃) | To obtain the free amine |
Procedure:
-
Dissolve the purified Boc-protected PEG-conjugate in anhydrous DCM and cool to 0°C in an ice bath.[4]
-
Slowly add TFA to the desired final concentration (e.g., 25% v/v).[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[4]
-
Monitor the reaction's completion by LC-MS or TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
For a basic work-up, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid and yield the final deprotected conjugate with a free amine.[4]
Section 2: Conjugation via the Primary Amine
This section provides a general protocol for conjugating the NH2-PEG5-C6-Cl linker via its primary amine to a molecule containing an N-hydroxysuccinimide (NHS) ester. This is a common and efficient method for labeling molecules with PEGs. The reaction forms a stable amide bond.[5][6]
Note: In this scenario, the terminal chloride remains on the conjugate. Depending on the application, this group may be desired for subsequent reactions or it could be a potential source of off-target reactivity that needs to be considered.
Experimental Protocol
Protocol 2.1: Amine-PEG Conjugation to an NHS Ester
Table 4: General Reaction Conditions for Amine-NHS Ester Coupling
| Parameter | Condition | Notes |
| Target Molecule | Molecule with an active NHS ester | Dissolved in an appropriate buffer or solvent |
| PEG Reagent | NH2-PEG5-C6-Cl | 1.1 to 2-fold molar excess over target |
| Reaction Buffer | Amine-free buffer, pH 7.0-9.0 | e.g., Phosphate, Borate, Bicarbonate[5] |
| Solvent for PEG | Anhydrous DMSO or DMF | Prepare a stock solution |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive molecules |
| Reaction Time | 1-4 hours | Monitor by LC-MS or TLC[5] |
| Quenching (Optional) | Amine-containing buffer (e.g., Tris, Glycine) | To hydrolyze unreacted NHS esters |
Procedure:
-
Target Molecule Preparation: Dissolve the NHS-ester-containing molecule in the appropriate amine-free reaction buffer.
-
PEG Reagent Preparation: Dissolve the NH2-PEG5-C6-Cl in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the PEG-amine solution to the target molecule solution. Stir the reaction mixture for 1-4 hours at room temperature.[5]
-
Monitoring: Track the reaction progress using a suitable analytical method like LC-MS or TLC.
-
Quenching: If necessary, quench the reaction by adding a small amount of an amine-containing buffer to consume any unreacted NHS esters.
-
Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., SEC, Reverse Phase HPLC) to remove excess PEG linker and byproducts.
Signaling Pathways and Applications
PEGylation is a widely adopted strategy in drug delivery and development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[] The covalent attachment of PEG chains, as described in the protocols above, can:
-
Increase Hydrodynamic Size: This leads to reduced renal clearance and a longer circulation half-life in the body.
-
Provide a Protective Hydrophilic Shield: This can decrease degradation by proteolytic enzymes and reduce immunogenicity and antigenicity of the conjugated molecule.[]
-
Enhance Solubility: Particularly beneficial for hydrophobic drugs, improving their formulation and bioavailability.
These benefits mean that PEGylated conjugates are often used in the development of long-acting therapeutics. For instance, PEGylation is a key technology in creating advanced drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker plays a critical role in connecting the targeting moiety to the therapeutic payload.[7][8] The NH2-PEG5-C6-Cl linker, with its dual functionality, is well-suited for such multi-step synthetic strategies in targeted therapy.[9][10]
References
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. amsbio.com [amsbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: NH2-PEG5-C6-Cl Amine Group Reaction with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between molecules.[1] This method is widely employed in drug development, diagnostics, and life sciences research for applications like antibody-drug conjugation, protein labeling, and surface immobilization.[1] The reaction's popularity stems from its high reactivity and selectivity toward primary amines under mild, aqueous conditions that preserve the bioactivity of sensitive molecules.[1][2]
The NH2-PEG5-C6-Cl linker is a heterobifunctional molecule featuring a primary amine (NH2), a five-unit polyethylene (B3416737) glycol (PEG) spacer, a hexyl (C6) chain, and a terminal chloride (Cl). The primary amine serves as a nucleophile for reaction with NHS esters. The PEG component enhances solubility and biocompatibility, a critical factor in drug development, particularly for large and hydrophobic molecules like Proteolysis Targeting Chimeras (PROTACs).[3][4][5] The alkyl chain provides spacing, and the terminal chloride can be used in subsequent reactions. This linker is particularly valuable in the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[3][6]
Core Principles of NHS Ester-Amine Coupling
The reaction between an NHS ester and a primary amine, such as the one on the NH2-PEG5-C6-Cl linker, proceeds via nucleophilic acyl substitution.[1][7] The deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, yielding a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1][8]
A significant competing reaction is the hydrolysis of the NHS ester by water, which results in an unreactive carboxylic acid and reduces the overall conjugation efficiency.[1][9] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the reaction pH.[10][11][12][13]
Key Reaction Parameters
The success of the conjugation reaction hinges on the careful control of several parameters. The optimal pH range for the reaction is typically between 7.2 and 8.5.[1][9] Below this range, the primary amine is protonated (-NH₃⁺), rendering it non-nucleophilic.[1][10] Above this range, the rate of NHS ester hydrolysis increases significantly.[9][10]
Table 1: Summary of Key Reaction Parameters for NHS Ester-Amine Coupling
| Parameter | Recommended Range/Value | Rationale & Considerations | Citations |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine nucleophilicity with the rate of NHS ester hydrolysis. | [1][9][10] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures minimize hydrolysis but may necessitate longer reaction times. | [1][14] |
| Reaction Time | 30 minutes - 4 hours (at RT) or Overnight (at 4°C) | Dependent on temperature, pH, and reactant concentrations. | [1][14] |
| Reactant Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [1] |
| NHS Ester Molar Excess | 8 to 20-fold | This is an empirical value and may require optimization based on the specific reactants. | [1][10] |
| Buffer Composition | Phosphate (B84403), Borate, Bicarbonate/Carbonate, HEPES | Buffers containing primary amines (e.g., Tris, glycine) are incompatible as they compete in the reaction. | [1][9] |
| Solvent for NHS Ester Stock | Anhydrous DMSO or DMF | Many NHS esters have limited aqueous solubility and should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction mixture. | [1][10] |
Experimental Protocols
Protocol 1: General Conjugation of NH2-PEG5-C6-Cl to an NHS Ester-Activated Small Molecule
This protocol outlines a general procedure for the reaction between NH2-PEG5-C6-Cl and a small molecule activated with an NHS ester.
Materials:
-
NH2-PEG5-C6-Cl hydrochloride
-
NHS ester-activated small molecule
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[10]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[10]
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.4
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[15]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (MS)
Procedure:
-
Preparation of Reactants:
-
Equilibrate the vials of NH2-PEG5-C6-Cl and the NHS ester to room temperature before opening to prevent moisture condensation.[16]
-
Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[16][17] Do not store NHS ester solutions as they are susceptible to hydrolysis.[16]
-
Dissolve the NH2-PEG5-C6-Cl in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.1 to 2-fold molar excess of the NHS ester stock solution to the NH2-PEG5-C6-Cl solution while gently vortexing.[16] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[16]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[16] The reaction can also be left overnight at 4°C.[18]
-
Monitor the reaction progress using LC-MS or TLC.[16]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[17]
-
-
Purification:
-
Purify the resulting conjugate using RP-HPLC.[15]
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.[15]
-
Inject the reaction mixture onto the column.
-
Elute the conjugate using a gradient of Mobile Phase B.
-
Collect fractions and analyze them by MS to identify those containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using high-resolution mass spectrometry and HPLC.[19][]
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is for assessing the efficacy of a PROTAC synthesized using the NH2-PEG5-C6-Cl linker in degrading a target protein.
Materials:
-
Cells expressing the protein of interest (POI)
-
PROTAC synthesized with the NH2-PEG5-C6-Cl linker
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.[3]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3]
Table 2: Illustrative Data for BTK PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker (PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 3 | 50 | 85 |
| PROTAC-2 | 4 | 15 | 95 |
| PROTAC-3 | 5 | 10 | >98 |
| PROTAC-4 | 6 | 25 | 90 |
| Data compiled from studies on BTK degraders illustrates the importance of linker length optimization for maximal efficacy.[4] |
Visualizations
Reaction Mechanism
Caption: NHS Ester-Amine Reaction Mechanism.
Experimental Workflow
Caption: General Experimental Workflow.
PROTAC-Mediated Protein Degradation Pathway
Caption: Ubiquitin-Proteasome Degradation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 18. interchim.fr [interchim.fr]
- 19. enovatia.com [enovatia.com]
Application Notes and Protocols: NH2-PEG5-C6-Cl Chloroalkane Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The molecule NH2-PEG5-C6-Cl is a heterobifunctional linker widely utilized in chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a primary amine (NH2), a hydrophilic polyethylene (B3416737) glycol (PEG5) chain, a hexyl (C6) spacer, and a terminal chloroalkane (Cl). The PEG chain enhances solubility and improves pharmacokinetic properties, while the terminal amine and chloride offer orthogonal handles for conjugation.[4][5] The chloroalkane group is an electrophilic site that readily reacts with a variety of nucleophiles via a nucleophilic substitution mechanism, making it a versatile tool for covalently linking molecules.[6]
Principle of Reactivity: The S_N2 Mechanism The reaction of the NH2-PEG5-C6-Cl linker with nucleophiles proceeds primarily through a bimolecular nucleophilic substitution (S_{N}2) mechanism.[6][7] In this single, concerted step, the nucleophile attacks the carbon atom bonded to the chlorine from the backside, leading to an inversion of stereochemical configuration.[7] The reaction rate is dependent on the concentration of both the chloroalkane and the nucleophile.[7] This mechanism is favored for primary alkyl halides like the C6-Cl moiety, strong nucleophiles, and polar aprotic solvents.[7]
References
Application Notes and Protocols for the Analytical Characterization of NH2-PEG5-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods required for the thorough characterization of NH2-PEG5-C6-Cl, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3][4] The precise understanding of the identity, purity, and stability of this linker is critical for ensuring the efficacy, safety, and reproducibility of the final therapeutic products.[5][6][7]
A multi-faceted analytical approach is essential for the complete characterization of NH2-PEG5-C6-Cl.[8] This typically involves a combination of chromatographic and spectroscopic techniques to confirm the molecular structure, assess purity, and identify any potential impurities.
Structural Elucidation and Identity Confirmation
The primary techniques for confirming the chemical structure of NH2-PEG5-C6-Cl are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and purity of a sample.[9] Both ¹H and ¹³C NMR are instrumental in confirming the identity and assessing the quality of amine-terminated PEG linkers.[9]
¹H NMR Spectroscopy: Proton NMR provides information on the number and chemical environment of protons within the molecule. For NH2-PEG5-C6-Cl, the spectrum is expected to show characteristic signals for the protons of the polyethylene (B3416737) glycol (PEG) backbone, the alkyl chain (C6), and the protons adjacent to the amine and chlorine termini.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule.[9] The ¹³C NMR spectrum will display distinct peaks for the carbons in the PEG chain, the C6 alkyl chain, and the carbons bonded to the nitrogen and chlorine atoms.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the structure and assess the purity of NH2-PEG5-C6-Cl.
Materials:
-
NH2-PEG5-C6-Cl sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium oxide (D₂O), or Dimethyl sulfoxide-d₆ (DMSO-d₆))[8]
-
NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)[8]
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the NH2-PEG5-C6-Cl sample in a suitable deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.[6]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.[9]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).[6]
-
Phase the spectrum and perform baseline correction.[9]
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons giving rise to each signal.[9]
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the NH2-PEG5-C6-Cl structure.[9]
-
Expected ¹H NMR Data Interpretation:
| Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H₂N-CH ₂- | ~2.8-3.0 | Triplet (t) |
| -O-CH ₂-CH ₂-O- (PEG backbone) | ~3.6-3.7 | Multiplet (m) |
| -CH ₂-Cl | ~3.5-3.6 | Triplet (t) |
| -(CH ₂)₄- (internal methylene (B1212753) groups of C6 chain) | ~1.2-1.8 | Multiplet (m) |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight of NH2-PEG5-C6-Cl, providing definitive confirmation of its identity.[8] Electrospray Ionization (ESI) is a common ionization source for this type of molecule, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass determination.[5][8]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and assess the purity of NH2-PEG5-C6-Cl.
Materials:
-
NH2-PEG5-C6-Cl sample
-
HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)[8]
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[8]
-
Mobile Phase A: 0.1% Formic Acid in Water[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN)[8]
-
Sample solvent (e.g., a mixture of water and ACN)[8]
Procedure:
-
Sample Preparation: Dissolve the NH2-PEG5-C6-Cl sample in a solvent compatible with the mobile phase.[8]
-
LC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient from a low to a high percentage of Mobile Phase B.
-
-
MS Detection:
-
Operate the mass spectrometer in positive ion mode.[8]
-
Acquire mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to NH2-PEG5-C6-Cl in the chromatogram.
-
Analyze the mass spectrum of this peak to determine the experimental molecular weight.
-
Compare the experimental molecular weight with the calculated theoretical molecular weight of NH2-PEG5-C6-Cl.
-
Expected MS Data:
-
Molecular Formula: C₁₆H₃₄ClNO₅
-
Theoretical Molecular Weight: 355.22 g/mol
-
Expected Ion in Positive ESI-MS: [M+H]⁺ at m/z 356.23
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of NH2-PEG5-C6-Cl and quantifying any impurities.[8][]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity.[8] It is a robust and quantitative method that is easily automated.[8]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of NH2-PEG5-C6-Cl and quantify impurities.
Materials:
-
NH2-PEG5-C6-Cl sample
-
HPLC or UPLC system with a UV detector[8]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[8]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)[8]
-
Sample solvent (e.g., a mixture of water and ACN)
Procedure:
-
Sample Preparation: Prepare a stock solution of NH2-PEG5-C6-Cl in the sample solvent and then dilute to an appropriate concentration for analysis.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 214 nm or 220 nm, as PEG compounds have weak UV absorbance).[8]
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Determine the retention time of the main peak corresponding to NH2-PEG5-C6-Cl.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
-
Data Presentation
The quantitative data obtained from the analytical characterization should be summarized in a clear and structured manner for easy comparison and reporting.
| Analytical Technique | Parameter Measured | Typical Result for NH2-PEG5-C6-Cl |
| ¹H NMR | Chemical Shifts (δ, ppm), Integration, Multiplicity | Confirms the presence of all expected proton environments and their correct ratios. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Confirms the presence of all expected carbon environments. |
| LC-MS (ESI-TOF) | Experimental Molecular Weight (m/z) | [M+H]⁺ = 356.23 ± 5 ppm |
| RP-HPLC (UV) | Purity (%) | ≥ 95% |
| Retention Time (min) | Varies depending on the specific method. |
Visualization of the Analytical Workflow
A systematic workflow is crucial for the comprehensive characterization of NH2-PEG5-C6-Cl. The following diagram illustrates the logical progression of the analytical methods described.
Caption: Analytical workflow for the characterization of NH2-PEG5-C6-Cl.
This comprehensive approach, combining spectroscopic and chromatographic techniques, ensures a thorough characterization of NH2-PEG5-C6-Cl, providing the necessary confidence in its quality for downstream applications in research and drug development.
References
- 1. NH2-PEG5-C6-Cl - Immunomart [immunomart.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enovatia.com [enovatia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for NH2-PEG5-C6-Cl Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[3][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[6]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[7] NH2-PEG5-C6-Cl hydrochloride is a high-purity, PEG-based PROTAC linker that offers several advantages in the design and synthesis of potent protein degraders.[3] The polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility and can improve cell permeability, addressing common challenges in PROTAC development.[6][7] The terminal amine and chloro groups provide versatile handles for conjugation to E3 ligase and POI ligands, respectively, allowing for a modular and efficient synthesis approach. This document provides detailed application notes and protocols for the utilization of this compound in the development of novel PROTACs.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.[8][9]
Caption: Mechanism of PROTAC-mediated protein degradation.
Data Presentation
The following tables present representative quantitative data for a hypothetical PROTAC, "PROTAC-A," synthesized using the this compound linker. This data is intended to be illustrative of the typical performance metrics evaluated during PROTAC development.
Table 1: In Vitro Degradation Profile of PROTAC-A
| Parameter | Value |
| Target Protein | Bromodomain-containing protein 4 (BRD4) |
| E3 Ligase Recruited | Cereblon (CRBN) |
| Cell Line | HEK293 |
| DC50 (nM) | 15 |
| Dmax (%) | >95 |
| Time to Dmax (hours) | 8 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Ternary Complex Formation and Cellular Permeability of PROTAC-A
| Assay | Parameter | Value |
| NanoBRET™ Target Engagement | Ternary Complex EC50 (nM) | 35 |
| Caco-2 Permeability | Papp (A-B) (10⁻⁶ cm/s) | 2.5 |
| Cellular Uptake (LC-MS/MS) | Intracellular Conc. (µM) at 1 µM external | 0.8 |
EC50: Half-maximal effective concentration. Papp (A-B): Apparent permeability from apical to basolateral.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC.
Workflow for PROTAC Synthesis:
Caption: General workflow for PROTAC synthesis.
Materials:
-
POI ligand with a nucleophilic group (e.g., phenol, amine)
-
E3 ligase ligand with a carboxylic acid (e.g., pomalidomide (B1683931) derivative)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous K₂CO₃ or Cs₂CO₃
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
Step 1: Synthesis of E3 Ligase-Linker Intermediate
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the E3 ligase-linker-Cl intermediate.
Step 2: Final PROTAC Synthesis
-
Dissolve the purified E3 ligase-linker-Cl intermediate (1.0 eq) and the POI ligand (1.2 eq) in anhydrous DMF.
-
Add K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Stir the reaction at 60-80 °C for 12-24 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC directly using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the quantification of target protein degradation in cultured cells.[8]
Workflow for Western Blot Analysis:
Caption: Workflow for Western blot analysis of protein degradation.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the POI and loading control, followed by the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the results to determine DC50 and Dmax values.[10][11]
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This protocol is for assessing the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[12]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminescence plate reader with 450 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Cell Seeding: Seed transfected cells into a 96-well plate.
-
Compound Addition: Add a serial dilution of the PROTAC to the wells.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Luminescence Reading: Measure luminescence at 450 nm (donor) and >610 nm (acceptor) on a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane.[13][14][15]
Materials:
-
96-well filter plates and acceptor plates
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Coat the filter of each well in the filter plate with the lipid solution.
-
Plate Preparation: Fill the acceptor plate wells with PBS. Prepare solutions of the test PROTAC in PBS and add to the donor wells of the coated filter plate.
-
Incubation: Place the donor filter plate on top of the acceptor plate and incubate at room temperature for 4-18 hours.
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess passive permeability.
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs. Its PEG structure can confer favorable physicochemical properties, such as increased solubility and improved permeability, which are critical for the development of effective targeted protein degraders. The protocols provided in this document offer a framework for the synthesis and evaluation of PROTACs incorporating this linker, enabling researchers to advance their drug discovery programs in the exciting field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. NH2-PEG5-C6-Cl | PROTAC Linker | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 12. Ternary Complex Formation [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Permeability Assay - Profacgen [profacgen.com]
Application Notes and Protocols for Experimental Design of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's own cellular machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a POI-PROTAC-E3 ligase ternary complex facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
The linker is not merely a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous properties, including hydrophilicity, biocompatibility, and synthetically tunable lengths.[5][6] PEG linkers can enhance the aqueous solubility of often-lipophilic PROTAC molecules, potentially improve cell permeability, and provide the necessary flexibility and length to enable the formation of a stable and productive ternary complex.[1][7][8]
This document provides a detailed guide to the experimental design of PROTACs utilizing PEG linkers, including synthesis strategies, key characterization assays, and comprehensive protocols.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC can be recycled to induce further degradation cycles.[3]
The Critical Role of PEG Linker Length
The length of the PEG linker is a paramount parameter that must be empirically optimized for each POI and E3 ligase pair.[8][9]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase and inhibiting the formation of a productive ternary complex.[5][8]
-
Too Long: An excessively long linker can increase conformational flexibility, leading to a higher entropic penalty for binding and a less stable ternary complex, resulting in inefficient ubiquitination.[5][10]
-
Optimal Length: An optimal linker length facilitates favorable protein-protein interactions, leading to a stable ternary complex that enhances the rate of ubiquitination and subsequent protein degradation.[8] This directly impacts the PROTAC's potency (DC₅₀) and maximal degradation (Dₘₐₓ).[11]
Experimental Design and Evaluation Workflow
The development of an effective PROTAC is a multiparametric optimization process. A systematic workflow is crucial for evaluating candidates and establishing structure-activity relationships (SAR).
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
Systematic variation of PEG linker length is a common and effective strategy to identify the optimal construct for a given POI/E3 ligase pair.[10] The following tables summarize synthesized data from studies on Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor alpha (ERα) targeting PROTACs, illustrating the critical impact of linker length on degradation potency.[5][12]
Table 1: In Vitro Degradation of BRD4 by JQ1-based VHL-recruiting PROTACs [12]
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (Papp, 10⁻⁶ cm/s) |
|---|---|---|---|
| PEG3 | 55 | 85 | 8.2 |
| PEG4 | 20 | 95 | 6.5 |
| PEG5 | 15 | >98 | 5.1 |
| PEG6 | 30 | 92 | 4.3 |
DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency. Dₘₐₓ: Maximum percentage of target protein degradation. Papp: Apparent permeability coefficient.
Table 2: Effect of PEG Linker Length on Estrogen Receptor (ERα) Degradation [5][13]
| Linker (Number of Atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|
| PEG (12 atoms) | ~100 | ~75 |
| PEG (16 atoms) | ~25 | >90 |
| PEG (19 atoms) | ~250 | ~60 |
| PEG (21 atoms) | >500 | ~40 |
Data is compiled for illustrative purposes to show trends.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid-containing component to an amine-containing PEG linker using HATU, a common coupling reagent.[4][14]
Objective: To synthesize a PROTAC by forming an amide bond between a warhead/anchor ligand and a PEG linker.
Materials:
-
Carboxylic acid-functionalized component (Ligand 1)
-
Amine-functionalized PEG linker (H₂N-PEGn-COOH or other functional group)
-
E3 ligase ligand with appropriate functionality (Ligand 2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Solvents for extraction (e.g., Ethyl Acetate) and purification (e.g., Acetonitrile, Water)
-
Saturated aqueous NaHCO₃, brine
-
Reverse-phase preparative HPLC system
Procedure:
-
First Coupling Reaction: Under an inert atmosphere (e.g., Argon), dissolve the first ligand containing a carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the amine-functionalized PEG linker (1.1 equivalents).[14]
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the intermediate by flash chromatography or preparative HPLC.
-
Second Coupling Reaction: Repeat steps 1-8 using the purified intermediate and the second ligand, adjusting functional groups as necessary (e.g., coupling the PEG-linker's terminal carboxyl group to an amine on the second ligand).
-
Final Purification: Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity, purity, and structure of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and ¹H NMR.[14][15]
Protocol 2: Western Blot for Protein Degradation
This is the most direct method to measure a PROTAC's primary function: the degradation of its target protein.[3][16]
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTACs
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[17]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to ensure equal protein loading.[16]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat immunoblotting for the loading control protein.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the POI and normalize them to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[11]
Protocol 3: Target Ubiquitination Assay (IP-Western)
This assay confirms that the observed protein degradation is occurring via the ubiquitin-proteasome pathway.[3]
Objective: To detect the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
PROTAC-treated cell lysates (prepared as in Protocol 2, but often with a proteasome inhibitor like MG132 included in a control well to allow ubiquitinated protein to accumulate)
-
Primary antibody against the POI for immunoprecipitation (IP)
-
Protein A/G magnetic beads
-
Primary antibody against Ubiquitin for Western Blot
-
IP Lysis/Wash Buffer
-
Elution Buffer
Procedure:
-
Immunoprecipitation: Pre-clear the cell lysates by incubating with magnetic beads.
-
Incubate the pre-cleared lysates with the IP antibody against the POI overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to capture the immune complexes.
-
Wash the beads several times with IP wash buffer to remove non-specific binders.
-
Elute the protein from the beads using elution buffer and heat.
-
Western Blot: Perform a Western Blot on the eluted samples as described in Protocol 2.
-
Detection: Probe the membrane with a primary antibody against ubiquitin to detect a ladder of high-molecular-weight bands corresponding to the polyubiquitinated POI.
Protocol 4: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This biophysical assay provides direct evidence of ternary complex formation and can be used to measure its affinity and kinetics.[5][18]
Objective: To measure the binding and kinetics of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
Purified recombinant POI
-
Synthesized PROTACs
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.[18]
-
Binary Interaction Analysis: Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to determine the binary binding affinity (Kᴅ) of PROTAC-E3.
-
Ternary Complex Analysis: Prepare a constant, saturating concentration of the POI in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface. An increase in binding response compared to the PROTAC-only injection indicates the formation of the ternary complex.[18]
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 steady-state affinity) to determine the apparent Kᴅ of the ternary complex. This data can also be used to calculate the cooperativity of the system.
Troubleshooting: The Hook Effect
A common issue in PROTAC experiments is the "hook effect," where degradation efficiency decreases at high PROTAC concentrations.[10] This occurs because the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3) rather than the required ternary complex.
Troubleshooting Steps:
-
Assess Degradation Across a Wide Concentration Range: Test PROTAC activity across a broad concentration range (e.g., pM to µM) to fully characterize the dose-response curve and identify the optimal concentration window.[10]
-
Optimize Linker: The linker's length and composition can influence the stability of binary vs. ternary complexes. Synthesizing and testing a library of PROTACs with varying PEG linker lengths is crucial to find a construct that minimizes the hook effect while maximizing degradation.[5][10]
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs. They provide a powerful means to enhance solubility, modulate permeability, and critically, optimize the geometry required for efficient ternary complex formation and subsequent protein degradation.[11] The "trial and error" approach to linker design is gradually being replaced by more rational, data-driven strategies.[1] By systematically applying the detailed experimental protocols outlined in this guide—from synthesis and characterization to cellular and biophysical assays—researchers can elucidate clear structure-activity relationships and accelerate the development of PROTACs with superior potency, selectivity, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of NH2-PEG5-C6-Cl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NH2-PEG5-C6-Cl hydrochloride is a heterobifunctional linker molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a PEG-based linker, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of proteins via the ubiquitin-proteasome system.[1] The purity of this linker is paramount, as impurities can lead to the formation of ill-defined conjugates, reduced therapeutic efficacy, and potential immunogenicity.
This document provides detailed protocols and application notes on the primary techniques for purifying NH2-PEG5-C6-Cl and its derivatives. It addresses common challenges and offers guidance for selecting the most appropriate method.
Challenges in Purifying PEG Derivatives
Purifying PEGylated compounds like NH2-PEG5-C6-Cl presents unique challenges:
-
Lack of a Strong UV Chromophore: The polyethylene (B3416737) glycol chain does not absorb UV light, making detection by standard UV-Vis detectors difficult without derivatization.[3] Alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are often required.[3][4]
-
High Polarity and Solubility: The hydrophilic nature of the PEG chain makes these molecules highly soluble in a wide range of polar solvents, which can complicate extraction and precipitation procedures.
-
Structural Similarity of Impurities: Impurities often include starting materials or byproducts with very similar structures and polarities to the target compound, demanding high-resolution separation techniques.
Overview of Purification Techniques
Several chromatographic and non-chromatographic methods can be employed to purify NH2-PEG5-C6-Cl derivatives. The choice depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The most common techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Flash Column Chromatography, Liquid-Liquid Extraction, and Precipitation.
Comparative Analysis of Purification Methods
The following table summarizes the key aspects of the most effective purification techniques for NH2-PEG5-C6-Cl derivatives.
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Advantages | Limitations | Typical Purity |
| RP-HPLC | Separation based on hydrophobicity.[] | C18 or C8 silica (B1680970) | Water/Acetonitrile or Water/Methanol (B129727) with 0.1% TFA or Formic Acid[3] | High resolution and purity; suitable for analytical and preparative scales.[6] | Requires specialized equipment; can be time-consuming for large scales. | >98%[4] |
| Flash Column Chromatography | Separation based on polarity differences on a solid stationary phase. | Normal Phase (Silica Gel) or Reversed-Phase (C18) | Dichloromethane/Methanol or Ethyl Acetate/Hexane gradients | Suitable for medium to large scale (grams); relatively fast and cost-effective.[7] | Lower resolution than HPLC; may not separate closely related impurities. | 90-98% |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases.[8] | N/A | Organic Solvent (e.g., DCM, EtOAc) and Aqueous Solution (e.g., brine, dilute acid/base) | Excellent for removing highly polar or non-polar impurities and salts; scalable.[8] | Limited ability to separate compounds with similar polarities; can lead to emulsions. | Variable (Used for initial cleanup) |
| Precipitation/ Recrystallization | Separation based on differences in solubility in a given solvent system.[9] | N/A | Addition of an anti-solvent (e.g., cold diethyl ether) to a solution of the product.[7][10] | Simple, fast, and highly scalable; effective for removing soluble impurities. | Purity is highly dependent on the impurity profile; may result in product loss. | Variable (Can be high if impurities are very soluble) |
Experimental Workflows and Decision Logic
The selection and sequence of purification steps are critical for achieving high purity efficiently.
Caption: General workflow for the synthesis and purification of NH2-PEG5-C6-Cl derivatives.
Caption: Decision tree for selecting the appropriate purification technique.
Detailed Experimental Protocols
Protocol 1: Purification by Reversed-Phase HPLC (Preparative)
This method offers the highest resolution and is ideal for obtaining material with >98% purity.
-
Instrumentation:
-
Preparative HPLC system with a gradient pump.
-
C18 reversed-phase column (e.g., 20 x 150 mm, 5 µm particle size).
-
Detector suitable for non-chromophoric compounds (e.g., CAD, ELSD, or MS).
-
Fraction collector.
-
-
Reagents:
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.[3]
-
Crude NH2-PEG5-C6-Cl derivative.
-
-
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 10-50 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[3]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 5 column volumes.
-
Method Conditions (Example):
-
Flow Rate: 15-20 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 65% B.[11]
-
25-28 min: Linear gradient from 65% to 95% B (column wash).
-
28-30 min: 95% B.
-
30-35 min: Return to 5% B and re-equilibrate.
-
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the detector signal corresponding to the target product.
-
Product Recovery: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure product as a solid TFA or formate (B1220265) salt.
-
Purity Analysis: Analyze an aliquot of the final product using analytical HPLC-CAD or LC-MS to confirm purity.[4]
-
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for purifying gram-scale quantities of the product to a moderate purity level (90-98%).
-
Instrumentation:
-
Flash chromatography system.
-
Pre-packed or self-packed silica gel column.
-
-
Reagents:
-
Eluent System: Dichloromethane (DCM) and Methanol (MeOH).
-
Crude NH2-PEG5-C6-Cl derivative, adsorbed onto a small amount of silica gel.
-
-
Procedure:
-
Column Preparation: Select a silica gel column appropriate for the sample size (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Sample Loading: Dissolve the crude product in a minimal volume of DCM. Add a small amount of silica gel and concentrate to dryness on a rotary evaporator. Load the dry silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might be:
-
0-100% DCM for 2 column volumes (to elute non-polar impurities).
-
Linear gradient from 0% to 10% MeOH in DCM over 10-15 column volumes.
-
Hold at 10-15% MeOH in DCM to elute the product.
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) as PEG compounds are not UV-active.
-
Product Recovery: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified compound.
-
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol is an initial purification step to remove salts and other highly polar or non-polar impurities from the crude reaction mixture.
-
Instrumentation:
-
Separatory funnel.
-
Rotary evaporator.
-
-
Reagents:
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Aqueous Solutions: Saturated sodium bicarbonate (NaHCO₃), 1M Hydrochloric acid (HCl), Saturated sodium chloride (brine).
-
Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in the organic solvent (e.g., 100 mL of DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (if basic impurities are present).
-
Saturated NaHCO₃ (to remove acidic impurities).
-
Saturated brine (to remove residual water and water-soluble impurities).[8] Perform each wash by adding an equal volume of the aqueous solution, shaking vigorously, allowing the layers to separate, and draining the aqueous layer.
-
-
Drying: Drain the washed organic layer into a flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the partially purified product, which can then be further purified by chromatography or precipitation.
-
Protocol 4: Purification by Precipitation
This is a rapid method to isolate a solid product from soluble impurities.
-
Instrumentation:
-
Beaker or flask.
-
Magnetic stirrer.
-
Filtration apparatus (e.g., Büchner funnel).
-
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve the crude or partially purified product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., DCM).
-
Precipitation: While stirring vigorously, slowly add a large excess (10-20 volumes) of a cold anti-solvent (e.g., diethyl ether) in which the product is insoluble.
-
Isolation: Continue stirring for 15-30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of the cold anti-solvent to remove residual impurities. Dry the product under high vacuum.
-
Purity Assessment
After purification, it is crucial to accurately determine the purity and confirm the identity of the NH2-PEG5-C6-Cl derivative.
Caption: Workflow for the analytical characterization and purity assessment of the final product.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is the primary tool for confirming the molecular weight of the desired product and identifying any impurities.[4]
-
HPLC with CAD/ELSD: As PEG derivatives lack a UV chromophore, HPLC coupled with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is used for accurate purity quantification.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule and ensuring the absence of residual solvents or starting materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104861161A - Method for preparing amino-terminated polyethylene glycol - Google Patents [patents.google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for NH2-PEG5-C6-Cl Hydrochloride in Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG5-C6-Cl hydrochloride is a versatile, amine-terminated polyethylene (B3416737) glycol (PEG) linker integral to the synthesis of novel chemical entities designed to harness the cellular machinery of autophagy for targeted degradation of intracellular molecules. While not an autophagy inducer on its own, this linker serves as a crucial component in the construction of bifunctional molecules such as Autophagy-Targeting Chimeras (AUTACs), Autophagy-Tethering Compounds (ATTECs), and AUTAC-TArgeting Chimeras (AUTOTACs). These innovative molecules are engineered to simultaneously bind to a protein of interest (POI) and components of the autophagy pathway, thereby flagging the POI for degradation via the lysosome.
This document provides detailed application notes on the utility of this compound in this context and outlines experimental protocols for the characterization of synthesized compounds that induce autophagy-mediated protein degradation.
Principle of Action: A Bridge to Degradation
The fundamental role of the NH2-PEG5-C6-Cl linker is to connect a ligand that binds to a specific POI with a ligand that engages the autophagy machinery. The PEG5 (pentaethylene glycol) portion of the linker provides optimal spacing and flexibility, facilitating the formation of a stable ternary complex between the POI, the bifunctional molecule, and an autophagy-related protein like LC3 or p62/SQSTM1. This proximity initiates the sequestration of the POI into an autophagosome, which subsequently fuses with a lysosome for degradation of its contents.
Hypothetical Compound Synthesis and Characterization
For the purpose of illustrating the application of this compound, we will refer to a hypothetical AUTAC, "Compound X," designed to degrade a target protein, "Protein Y."
Synthesis of Compound X:
Compound X is synthesized in a multi-step process where the NH2-PEG5-C6-Cl linker is conjugated to a known ligand for Protein Y and a ligand known to bind to an autophagy receptor (e.g., a p62/SQSTM1 binder). The terminal amine group of the linker allows for straightforward amide bond formation with a carboxylic acid-functionalized POI ligand, while the chloro-C6 moiety can be functionalized for coupling with the autophagy-targeting ligand.
Experimental Protocols
The following protocols are designed to assess the efficacy of Compound X in inducing autophagy and mediating the degradation of Protein Y.
Protocol 1: Assessment of Autophagy Induction by Western Blot
Objective: To determine if Compound X increases the levels of key autophagy markers, LC3-II and p62 degradation.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of Compound X (e.g., 0.1, 1, 10 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., Rapamycin).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Data Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the levels of p62 relative to the loading control.
Protocol 2: Quantification of Autophagic Flux using a Tandem Fluorescent LC3 Reporter
Objective: To measure the flux of autophagy by distinguishing between autophagosomes and autolysosomes.
Methodology:
-
Cell Transfection/Transduction: Use cells stably expressing a tandem mCherry-GFP-LC3 construct. The GFP signal is quenched in the acidic environment of the lysosome, while mCherry fluorescence persists.
-
Treatment: Plate the reporter cells in a glass-bottom dish and treat with Compound X as described in Protocol 1.
-
Live-Cell Imaging: Acquire images using a confocal microscope. Capture both GFP and mCherry channels.
-
Image Analysis:
-
Autophagosomes will appear as yellow puncta (mCherry+GFP+).
-
Autolysosomes will appear as red puncta (mCherry+GFP-).
-
Count the number of yellow and red puncta per cell in multiple fields of view for each treatment condition. An increase in red puncta indicates enhanced autophagic flux.
-
Protocol 3: Assessment of Target Protein Degradation
Objective: To determine the efficacy and selectivity of Compound X in degrading Protein Y.
Methodology:
-
Cell Treatment: Treat cells with a dose-response of Compound X for a fixed time point (e.g., 24 hours).
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1, using a primary antibody against Protein Y.
-
Data Analysis: Quantify the band intensity of Protein Y relative to the loading control for each concentration of Compound X. Calculate the DC50 (concentration at which 50% of the protein is degraded).
-
Selectivity (Optional): To assess selectivity, probe the membrane for other proteins structurally related to Protein Y or known off-targets.
Data Presentation
The quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Effect of Compound X on Autophagy Markers
| Treatment | Concentration (µM) | Time (h) | LC3-II/LC3-I Ratio (Fold Change vs. Vehicle) | p62 Levels (Fold Change vs. Vehicle) |
| Vehicle | - | 24 | 1.0 | 1.0 |
| Compound X | 0.1 | 24 | 1.5 | 0.8 |
| Compound X | 1 | 24 | 3.2 | 0.4 |
| Compound X | 10 | 24 | 5.8 | 0.2 |
| Rapamycin | 0.5 | 24 | 4.5 | 0.3 |
Table 2: Autophagic Flux Analysis with mCherry-GFP-LC3
| Treatment | Concentration (µM) | Autophagosomes (Yellow Puncta/Cell) | Autolysosomes (Red Puncta/Cell) |
| Vehicle | - | 5 ± 1 | 8 ± 2 |
| Compound X | 1 | 8 ± 2 | 25 ± 5 |
| Compound X | 10 | 12 ± 3 | 48 ± 8 |
Table 3: Degradation of Protein Y by Compound X
| Treatment | Concentration (µM) | Protein Y Levels (% of Vehicle) |
| Vehicle | - | 100 |
| Compound X | 0.01 | 85 |
| Compound X | 0.1 | 52 |
| Compound X | 1 | 15 |
| Compound X | 10 | <5 |
| DC50 | ~0.1 µM |
Visualizations
Caption: Mechanism of AUTAC-mediated protein degradation.
Caption: Experimental workflow for characterizing Compound X.
Troubleshooting & Optimization
Technical Support Center: NH2-PEG5-C6-Cl Conjugation
Welcome to the technical support center for NH2-PEG5-C6-Cl conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their conjugation experiments.
Troubleshooting and FAQs
This section addresses specific issues that users may encounter during the conjugation process in a question-and-answer format.
Q1: Why is my conjugation yield consistently low?
Low yield is a common problem that can stem from several factors. The primary reaction, typically an SN2 nucleophilic substitution involving the terminal chloro group, is sensitive to reaction conditions. Potential causes include:
-
Suboptimal pH: The nucleophile (e.g., a primary or secondary amine on your target molecule) must be in its deprotonated, neutral state to be effective. If the pH is too low, the amine will be protonated (R-NH3+) and non-nucleophilic.
-
Incorrect Stoichiometry: An inappropriate ratio of the PEG linker to your substrate can lead to incomplete reactions or the formation of unwanted side products.
-
Poor Solvent Choice: The reaction proceeds best in polar aprotic solvents that can solvate the cation but do not interfere with the nucleophile. Using protic solvents (like water or alcohols) can slow down the SN2 reaction.[1]
-
Presence of Water: The NH2-PEG5-C6-Cl linker and many substrates are hygroscopic. Water can interfere with the reaction and hydrolyze activated reagents if you are conjugating via the amine end.
-
Insufficient Reaction Time or Temperature: Like any chemical reaction, this conjugation requires adequate time and energy to proceed to completion.
Q2: My analysis (TLC/LC-MS) shows multiple products. What is causing this?
The formation of multiple products often points to polyalkylation. This occurs because the product of the initial conjugation (e.g., a secondary amine) can be more nucleophilic than the starting amine.[2][3] This newly formed, more reactive amine can then react with another molecule of the PEG linker, leading to di- or poly-PEGylated species.[2][4] This "runaway" reaction is a known challenge in amine alkylation.[2]
To minimize polyalkylation:
-
Use a large excess of the amine substrate relative to the NH2-PEG5-C6-Cl linker. This increases the statistical probability that the linker will react with a starting amine rather than the mono-alkylated product.[4]
-
Maintain a lower reaction temperature to control the reaction rate, which can favor the desired mono-alkylation product.
Q3: What are the optimal reaction conditions (pH, solvent, base)?
Optimizing reaction conditions is critical for maximizing yield. While the ideal parameters depend on the specific substrate, the following recommendations provide a strong starting point.
-
pH/Base: For the conjugation of the C6-Cl group with an amine nucleophile, the reaction should be carried out under basic conditions to ensure the amine is deprotonated. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), or an inorganic base like potassium carbonate (K₂CO₃) is essential to neutralize the HCl byproduct generated during the reaction.[4][5]
-
Solvent: High-purity, anhydrous polar aprotic solvents are highly recommended. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are excellent choices that facilitate the SN2 reaction.[1]
-
Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., 40-60 °C) may be required to increase the reaction rate, especially if the nucleophile is hindered. Monitor the reaction closely to prevent side-product formation at higher temperatures.
Q4: I'm struggling with the purification of my final PEGylated compound. What can I do?
Purification of PEG-containing molecules is notoriously challenging with standard normal-phase silica (B1680970) gel chromatography due to their high polarity, which causes streaking and poor separation.[6] Consider these alternative purification strategies:
-
Reverse-Phase Chromatography (RP-HPLC): This is often the most effective method for purifying PEGylated small molecules or peptides.
-
Ion-Exchange Chromatography (IEX): This technique is highly effective for purifying PEGylated proteins or other charged molecules.[7][][9] The PEG chain can shield charges on the protein surface, altering its binding properties and allowing for separation from the un-PEGylated starting material.[]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a molecule, this method is useful for removing unreacted small molecules, but it may not effectively separate mono-PEGylated from di-PEGylated products or unreacted protein.[][10]
Summary of Recommended Reaction Parameters
The table below summarizes the key reaction parameters for a successful conjugation reaction involving the chloroalkyl group of the NH2-PEG5-C6-Cl linker.
| Parameter | Recommendation | Rationale |
| Nucleophile | Primary or Secondary Amine | Reacts with the terminal chloride via an SN2 mechanism. |
| Stoichiometry | 3-5 fold excess of amine substrate | Minimizes polyalkylation by favoring the reaction with the starting material.[4] |
| Solvent | Anhydrous DMF, DMSO, or ACN | Polar aprotic solvents stabilize the transition state of SN2 reactions.[1] |
| Base | 2-3 equivalents of DIPEA or K₂CO₃ | Neutralizes the HCl byproduct and keeps the amine nucleophile deprotonated. |
| Temperature | 25 °C to 60 °C | Start at room temperature and increase if the reaction is slow. Monitor for side products. |
| Reaction Time | 12 to 48 hours | Reaction progress should be monitored by TLC or LC-MS. |
General Experimental Protocol
This protocol provides a general methodology for the conjugation of a target molecule containing a primary amine to the chloroalkyl group of NH2-PEG5-C6-Cl.
Materials:
-
NH2-PEG5-C6-Cl
-
Amine-containing substrate
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Dry the reaction vessel thoroughly. Add the amine-containing substrate to the vessel.
-
Dissolution: Add anhydrous DMF to dissolve the substrate completely.
-
Inert Atmosphere: Purge the vessel with nitrogen or argon gas.
-
Base Addition: Add 2-3 equivalents of DIPEA to the solution and stir for 5-10 minutes.
-
Linker Addition: In a separate vial, dissolve NH2-PEG5-C6-Cl (1 equivalent) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by taking small aliquots and analyzing them via LC-MS or TLC. If the reaction is slow after 12-24 hours, consider gentle heating to 40-50 °C.
-
Quenching & Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the properties of the product but may involve quenching with water followed by extraction with an appropriate organic solvent.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using an appropriate method such as preparative RP-HPLC.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for NH2-PEG5-C6-Cl conjugation.
Caption: The SN2 reaction pathway showing desired mono-alkylation and potential side-reaction.
References
- 1. The reaction of an amine with an alkyl halide gives an ammonium s... | Study Prep in Pearson+ [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biopharminternational.com [biopharminternational.com]
- 9. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 10. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NH2-PEG5-C6-Cl Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the NH2-PEG5-C6-Cl linker. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems, ensuring successful conjugation outcomes.
Troubleshooting Guide
This section addresses specific issues that can lead to suboptimal results during reactions with NH2-PEG5-C6-Cl, presented in a question-and-answer format.
Question 1: I am observing a low yield of my desired conjugate. What are the potential causes and solutions?
Answer: Low conjugation yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Potential Cause 1: Suboptimal Reaction pH
-
Explanation: The primary amine of the PEG linker requires a slightly basic pH (typically 7.5-8.5) to be sufficiently nucleophilic for reacting with your target molecule. However, at a high pH, the hydrolysis of the C6-Cl group can become a significant competing reaction.
-
Solution: Perform small-scale pilot reactions at different pH values within the recommended range (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimal condition for your specific molecules. Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES.
-
-
Potential Cause 2: Over-alkylation of the Amine
-
Explanation: The primary amine of the linker can react with the alkyl chloride end of another linker molecule, leading to dimerization or oligomerization. Furthermore, the newly formed secondary amine in your desired product can sometimes be more nucleophilic than the primary amine of the starting linker, leading to further reactions.
-
Solution: Use a molar excess of your target molecule relative to the NH2-PEG5-C6-Cl linker to favor the desired reaction. A starting point is a 1.5 to 3-fold molar excess of the target.
-
-
Potential Cause 3: Hydrolysis of the Alkyl Chloride
-
Explanation: The C6-Cl group is susceptible to hydrolysis, especially at elevated temperatures and basic pH, which converts the reactive chloride to an unreactive alcohol.
-
Solution: Prepare the reaction mixture immediately before use. Avoid prolonged incubation times and high temperatures. If possible, perform the reaction at room temperature or 4°C.
-
-
Potential Cause 4: Inaccurate Reagent Concentration
-
Explanation: The actual concentration of the NH2-PEG5-C6-Cl linker may be lower than stated due to degradation during storage.
-
Solution: Ensure the linker has been stored properly at -20°C, protected from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
-
Question 2: My analysis (e.g., by LC-MS) shows multiple unexpected products. What are they and how can I minimize them?
Answer: The presence of multiple products indicates that side reactions are occurring. Identifying these byproducts is key to optimizing your reaction.
-
Side Product 1: Di- or Tri-alkylated Species
-
Explanation: This is due to the over-alkylation of the primary amine. The secondary amine formed after the first alkylation can react again with another molecule containing a reactive group.
-
Minimization: Control the stoichiometry by using an excess of the amine-containing molecule. A molar ratio of at least 2:1 (amine:linker) is a good starting point.
-
-
Side Product 2: Hydrolyzed Linker
-
Explanation: The peak corresponding to the molecular weight of NH2-PEG5-C6-OH is indicative of the hydrolysis of the alkyl chloride.
-
Minimization: Maintain a reaction pH below 8.5 and keep the reaction temperature as low as feasible.
-
-
Side Product 3: Intramolecular Cyclization Product
-
Explanation: The primary amine can potentially react with the alkyl chloride on the same molecule to form a cyclic structure.
-
Minimization: This is generally less favorable than intermolecular reactions in the presence of a target molecule. Using a higher concentration of the target molecule can help to outcompete this intramolecular reaction.
-
-
Side Product 4: Intermolecular Cross-linked Product
-
Explanation: If your target molecule has multiple reactive sites, the bifunctional nature of the linker can lead to the cross-linking of two target molecules.
-
Minimization: If site-specific conjugation is desired, consider protecting other reactive groups on your target molecule. Alternatively, adjust the molar ratio to favor mono-conjugation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of reactions involving NH2-PEG5-C6-Cl?
A1: NH2-PEG5-C6-Cl is a heterobifunctional linker. The primary amine (-NH2) is a nucleophile that can react with electrophilic groups such as activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. The chloroalkane (-C6-Cl) end is an electrophile that can undergo nucleophilic substitution with nucleophiles like thiols or other amines.
Q2: What are the optimal storage and handling conditions for NH2-PEG5-C6-Cl?
A2: The linker should be stored at -20°C and protected from moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the alkyl chloride. For reactions, it is recommended to prepare solutions fresh and use them immediately.
Q3: What type of buffer should I use for my conjugation reaction?
A3: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the alkyl chloride. Phosphate-buffered saline (PBS) or HEPES buffers at a pH between 7.0 and 8.5 are generally recommended.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can help you identify the starting materials, the desired product, and any side products that may have formed.
Data Presentation: Estimated Yields of Side Products
The following table provides an estimation of the relative abundance of different species in a typical reaction, which can be influenced by reaction conditions. These are estimates and the actual results may vary depending on the specific reactants and conditions.
| Product/Side Product | Estimated Yield (under optimized conditions) | Factors Influencing Yield |
| Desired Mono-adduct | > 85% | Molar ratio, pH, temperature, reaction time |
| Di-alkylation Product | < 10% | High concentration of linker, low concentration of target |
| Hydrolyzed Linker | < 5% | High pH (>8.5), high temperature, long reaction time |
| Intramolecular Cyclization | < 2% | Low concentration of target molecule |
| Intermolecular Cross-linking | Variable | Presence of multiple reactive sites on the target molecule |
Experimental Protocols
Protocol 1: Conjugation of NH2-PEG5-C6-Cl to a Carboxylic Acid-Containing Molecule
This protocol describes a two-step process where the amine end of the linker is first acylated with a carboxylic acid using EDC/NHS chemistry.
Materials:
-
NH2-PEG5-C6-Cl
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.4
-
Anhydrous DMSO or DMF
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to NH2-PEG5-C6-Cl:
-
Dissolve NH2-PEG5-C6-Cl in Coupling Buffer.
-
Add the activated carboxylic acid solution to the linker solution. A 1.2-fold molar excess of the linker is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography or reverse-phase HPLC to remove unreacted reagents and byproducts.
-
Protocol 2: Conjugation of a Thiol-Containing Molecule to NH2-PEG5-C6-Cl
This protocol describes the reaction of the alkyl chloride end of the linker with a thiol group.
Materials:
-
NH2-PEG5-C6-Cl
-
Thiol-containing molecule
-
Reaction Buffer: 0.1 M PBS, 5 mM EDTA, pH 7.2
-
Anhydrous DMSO or DMF
Procedure:
-
Reaction Setup:
-
Dissolve the thiol-containing molecule in the Reaction Buffer.
-
Dissolve NH2-PEG5-C6-Cl in a small amount of DMSO or DMF and add it to the solution of the thiol-containing molecule. A 1.5 to 3-fold molar excess of the thiol is recommended.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture for 4-12 hours at room temperature with gentle stirring. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or reverse-phase HPLC to remove unreacted linker and other impurities.
-
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Relationship between reaction parameters and outcomes.
Technical Support Center: Optimizing NH2-PEG5-C6-Cl Coupling Reactions
Welcome to the technical support center for the NH2-PEG5-C6-Cl linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource will help you address specific issues you may encounter during your experiments and optimize your reaction conditions for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the two main types of coupling reactions I can perform with NH2-PEG5-C6-Cl?
The NH2-PEG5-C6-Cl is a heterobifunctional linker, meaning it has two different reactive groups at each end: a primary amine (-NH2) and a chloro (-Cl) group on a C6 alkyl chain. This allows for two primary types of coupling strategies:
-
Amine Group Coupling: The primary amine (-NH2) can be coupled with a molecule containing a carboxylic acid (-COOH) group to form a stable amide bond. This is a very common and robust conjugation method.
-
Chloro Group Coupling (Alkylation): The chloro (-Cl) group can react with nucleophilic groups on a target molecule, such as the primary amines on lysine (B10760008) residues of a protein, through a nucleophilic substitution reaction (alkylation) to form a stable carbon-nitrogen bond.
Q2: I want to couple a carboxylic acid-containing molecule to the amine group of the linker. What is the best way to do this?
The most common and efficient method for coupling a carboxylic acid to a primary amine is by using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This "zero-length" crosslinking chemistry creates a stable amide bond.[1]
The reaction proceeds in two steps:
-
Activation: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[1]
-
Coupling: NHS reacts with this intermediate to form a more stable NHS ester, which then efficiently reacts with the primary amine of the NH2-PEG5-C6-Cl linker.[1]
Q3: My amide coupling reaction yield is low. What are the common causes and how can I troubleshoot this?
Low yield in EDC/NHS coupling reactions is a common issue. Here are some potential causes and solutions:
-
Suboptimal pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS ester with the primary amine is most efficient at a slightly basic pH (7.2-8.5).[2][3] Ensure you are using the correct buffers for each step.
-
Hydrolysis of Reagents: EDC and NHS are moisture-sensitive and can hydrolyze, rendering them inactive.[4] Always use fresh reagents and allow them to come to room temperature before opening to prevent condensation.
-
Competing Nucleophiles: The buffer used for the coupling reaction should not contain primary amines (e.g., Tris or glycine), as these will compete with the NH2-PEG5-C6-Cl for reaction with the activated carboxylic acid.[3]
-
Insufficient Molar Ratio of Reagents: A molar excess of EDC and NHS over the carboxylic acid is generally recommended to ensure efficient activation.[2]
Q4: How do I optimize the reaction of the chloro group with a protein?
The reaction of the C6-Cl group with a protein occurs via alkylation of nucleophilic residues, primarily the ε-amino groups of lysine residues.[5][6] Optimizing this reaction is crucial for achieving the desired degree of PEGylation. Key factors to consider are:
-
pH: The pH of the reaction is critical. At higher pH values (typically 8.0-9.0), the lysine amino groups are deprotonated, making them more nucleophilic and reactive towards the alkyl chloride.[5][7]
-
Temperature: Increasing the reaction temperature can enhance the reaction rate.[5][8] However, be mindful of the thermal stability of your protein. A good starting point is room temperature, with the option to gently heat if the reaction is too slow.
-
Reaction Time: Alkylation reactions can be slower than other conjugation chemistries. Reaction times may range from several hours to overnight.[8] It is advisable to monitor the reaction progress over time to determine the optimal endpoint.
-
Molar Ratio: The molar ratio of the chloro-PEG linker to the protein will influence the degree of PEGylation. A higher molar excess of the linker will generally result in more PEG chains being attached to the protein.
Q5: I am observing side reactions during the alkylation of my protein. What are they and how can I minimize them?
Side reactions can occur during protein alkylation, leading to a heterogeneous product. Common side reactions include:
-
Reaction with other nucleophilic residues: Besides lysine, other amino acid side chains such as histidine, methionine, and tyrosine can potentially react with the alkyl chloride, especially under harsh conditions.[7] Using a lower pH can increase the selectivity for the more nucleophilic thiol groups (if present and unoxidized) over amines and other nucleophiles.[7]
-
Reaction with hydroxyl groups: The hydroxyl groups of serine and threonine can be alkylated under strongly basic conditions (pH > 9.5).[7] It is best to avoid excessively high pH.
-
Over-alkylation: Using a large excess of the chloro-PEG linker or extended reaction times can lead to the modification of multiple lysine residues, which may not be desirable.
To minimize side reactions, it is important to carefully control the pH, temperature, and reaction time, and to optimize the molar ratio of the linker to the protein.
Troubleshooting Guides
Troubleshooting Amine Group Coupling (EDC/NHS Chemistry)
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive EDC or NHS due to hydrolysis. | Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent moisture condensation.[4] |
| Suboptimal pH for activation or coupling. | Use a buffer with a pH of 4.5-6.0 (e.g., MES buffer) for the EDC/NHS activation step.[2][3] For the coupling to the amine, increase the pH to 7.2-8.5 (e.g., with PBS or Borate buffer).[2][3] | |
| Presence of competing primary amines in the buffer. | Avoid using buffers containing primary amines like Tris or glycine. Use buffers such as PBS, HEPES, or borate.[3] | |
| Precipitation of reactants or product | Poor solubility of the molecule with the carboxylic acid or the final conjugate. | Consider using a water-miscible organic co-solvent like DMSO or DMF (typically up to 10% of the final reaction volume). |
| High polydispersity of the product | Cross-linking if the molecule with the carboxylic acid also contains amine groups. | Perform a two-step reaction where the carboxylic acid is first activated with EDC/NHS, followed by removal of excess reagents (e.g., via a desalting column) before adding the NH2-PEG5-C6-Cl.[9] |
Troubleshooting Chloro Group Coupling (Alkylation)
| Problem | Potential Cause | Suggested Solution |
| Low or no PEGylation | Suboptimal pH. | Increase the pH of the reaction buffer to 8.0-9.0 to deprotonate lysine residues and increase their nucleophilicity.[5][7] |
| Low reaction temperature. | Increase the reaction temperature to room temperature or slightly higher (e.g., 37°C), being mindful of protein stability.[5][8] | |
| Inaccessible lysine residues. | The target lysine residues may be buried within the protein's structure. Consider using a mild denaturant if your protein can be refolded. | |
| Protein aggregation or precipitation | High concentration of reactants. | Reduce the concentration of the protein and/or the chloro-PEG linker. |
| Suboptimal buffer conditions. | Ensure the pH of the buffer is not close to the isoelectric point (pI) of the protein. | |
| Uncontrolled or multiple PEGylations | High molar excess of the linker. | Reduce the molar ratio of the chloro-PEG linker to the protein. |
| Long reaction time. | Monitor the reaction over time and quench it when the desired degree of PEGylation is achieved. |
Experimental Protocols
Protocol 1: Coupling of a Carboxylic Acid to the Amine Group of NH2-PEG5-C6-Cl via EDC/NHS Chemistry
This protocol provides a general guideline. Optimization may be required for your specific molecule.
Materials:
-
Molecule with a carboxylic acid group
-
NH2-PEG5-C6-Cl
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Reagents:
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO/DMF immediately before use.
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Dissolve NH2-PEG5-C6-Cl in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
Protocol 2: General Protocol for Coupling of the Chloro Group of NH2-PEG5-C6-Cl to a Protein
This is a general protocol and requires optimization for your specific protein and desired degree of PEGylation.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS or Borate buffer)
-
NH2-PEG5-C6-Cl
-
Reaction Buffer: 100 mM Borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Reagents:
-
Buffer exchange the protein into the Reaction Buffer.
-
Dissolve NH2-PEG5-C6-Cl in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.
-
-
Coupling Reaction:
-
Add the desired molar excess of the NH2-PEG5-C6-Cl stock solution to the protein solution. A starting point could be a 10- to 20-fold molar excess.
-
Incubate the reaction at room temperature for 4-16 hours with gentle stirring. The optimal time and temperature should be determined experimentally.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted chloro-PEG linker.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Remove excess unreacted linker and byproducts by dialysis or size-exclusion chromatography (SEC).
-
Data Presentation
Table 1: Recommended Reaction Conditions for Amine Group Coupling (EDC/NHS Chemistry)
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups.[2] |
| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[2] |
| Molar Ratio (EDC:NHS:Carboxyl) | 2-10 : 2-5 : 1 | A molar excess of EDC and NHS ensures efficient activation.[2] |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Coupling) | 2 hours to overnight | Depends on the reactivity of the specific molecules.[10][11] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can increase the stability of the activated NHS ester. |
Table 2: General Parameters for Optimizing Chloro Group Coupling (Alkylation)
| Parameter | General Range | Rationale |
| pH | 8.0 - 9.0 | To deprotonate lysine residues, increasing their nucleophilicity.[5][7] |
| Temperature | Room Temperature to 37°C | To increase reaction rate, but must be compatible with protein stability.[5][8] |
| Reaction Time | 4 - 24 hours | Alkylation can be a slow reaction; requires empirical determination. |
| Molar Ratio (Linker:Protein) | 5:1 to 50:1 | Higher ratios lead to a higher degree of PEGylation. |
Visualizations
Caption: Workflow for coupling a carboxylic acid to the amine group of NH2-PEG5-C6-Cl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Technical Support Center: NH2-PEG5-C6-Cl Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-PEG5-C6-Cl hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a polyethylene (B3416737) glycol (PEG)-based linker compound.[1][2] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins within cells.[1][3] The linker connects a ligand for the target protein and a ligand for an E3 ubiquitin ligase.[3]
Q2: What are the recommended solvents for dissolving this compound?
Q3: What is the significance of the hydrochloride salt form?
A3: The hydrochloride salt form of NH2-PEG5-C6-Cl generally offers enhanced water solubility and stability compared to its free base form.[4][5] At equivalent molar concentrations, both the salt and free forms of the compound typically exhibit comparable biological activity.[4][5]
Q4: How should this compound be stored?
A4: For long-term storage, the solid compound should be kept at -20°C in a sealed container, away from moisture.[3][8] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container to prevent moisture absorption.[3] To avoid product inactivation, it is recommended to aliquot the stock solution and prevent repeated freeze-thaw cycles.[3]
Solubility Data
The following table summarizes the known solubility information for this compound.
| Solvent | Concentration | Molar Equivalent | Source |
| Dimethyl Sulfoxide (B87167) (DMSO) | ≥ 250 mg/mL | 637.17 mM | [3] |
"≥" indicates that the compound is soluble at this concentration, but the saturation point has not been determined.[3]
Experimental Workflow for Solubilization and Use
The following diagram outlines a general workflow for preparing and using this compound in a typical bioconjugation experiment.
References
Technical Support Center: PROTAC Synthesis with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| 1. Low or No Reaction Yield During Amide Coupling | Failed Amide Coupling: Inactive coupling reagents or inhibition by salts (e.g., TFA salts from a previous purification step).[1] | Add 2-3 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize salts.[1] Use fresh, high-quality coupling reagents such as HATU or EDC/Oxyma.[1] Consider switching the solvent to NMP, which can improve solubility and reaction rates.[1] |
| Starting Material Integrity: Degradation or impurity of the E3 ligase ligand, target ligand, or PEG linker. | Confirm the purity and identity of all starting materials using NMR and LC-MS before starting the reaction.[1][2] | |
| Steric Hindrance: The reactive sites on the ligands or linker are sterically blocked, preventing the coupling reaction.[2] | Consider using a longer PEG linker to create more space between the molecules.[2] Alternatively, try a different, less bulky coupling reagent. | |
| Thiol Oxidation (for thiol-containing linkers): The thiol group on the PEG linker oxidizes to form a disulfide dimer, which is unreactive.[1] | Protect the thiol group with a protecting group like trityl (Trt) before the amide coupling step.[1] Alternatively, run the reaction under strictly inert conditions (Argon or Nitrogen) and use degassed solvents to minimize oxygen exposure.[1] | |
| 2. Purification Challenges | Product Streaking/Smearing on Silica (B1680970) Gel: The high polarity of the PEG linker causes the PROTAC to adhere strongly to the silica gel.[1] | Avoid silica gel chromatography if possible. If necessary, use a more polar eluent system (e.g., a high percentage of methanol (B129727) in dichloromethane). Reversed-phase HPLC is the preferred method for purifying PEGylated PROTACs.[3][4] |
| Co-elution of Product with Impurities in RP-HPLC: The HPLC method lacks the resolution to separate the desired product from closely related impurities.[2] | Optimize the HPLC gradient by making it shallower (e.g., a slower increase in acetonitrile (B52724) over time).[2] Try a different stationary phase, such as a C8 column instead of the more common C18.[2] | |
| Difficulty Removing Reagents (e.g., EDC/Urea byproducts): Reagents and their byproducts are carried through the workup and co-elute with the product. | Perform an aqueous workup, washing the organic layer with water and brine to remove water-soluble impurities before chromatography.[4] | |
| 3. Characterization Issues | Complex NMR Spectra: The flexible and sometimes heterogeneous nature of PEG linkers can lead to broad peaks in the NMR spectrum, making interpretation difficult. | Acquire NMR spectra in a solvent that minimizes aggregation, such as DMSO-d6 or Methanol-d4. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments can help in assigning the complex signals. |
| Poor Ionization in Mass Spectrometry: The large size and polar nature of the PROTAC can make it difficult to ionize effectively for MS analysis. | Use electrospray ionization (ESI) and optimize the source parameters. Ensure the sample is free of non-volatile salts from buffers, which can suppress the signal. LC-MS is the gold standard for confirming molecular weight.[5] | |
| 4. Poor Solubility or Permeability | Low Aqueous Solubility: Despite the PEG linker, the high lipophilicity of the two ligands makes the overall molecule poorly soluble.[6][7][8] | Synthesize a series of PROTACs with longer or branched PEG linkers to increase hydrophilicity.[6] Consider chemical modifications to the warhead or E3 ligand to add more polar groups.[6] |
| Poor Cell Permeability: The increased hydrophilicity and molecular weight from the PEG linker hinders passive diffusion across the cell membrane.[8][9] | There is a trade-off between solubility and permeability; an optimal linker length must be found empirically.[6][9] It's hypothesized that flexible linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and aiding cell entry.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC? A1: The linker connects the target-binding ligand ("warhead") to the E3 ligase-recruiting ligand. Its role is not just to be a spacer; it is critical for orienting the target protein and the E3 ligase to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[11][12][13] PEG linkers are commonly used to improve the physicochemical properties of the PROTAC, especially its aqueous solubility.[9][14][15]
Q2: How does the length of the PEG linker affect PROTAC efficacy? A2: The linker's length is a critical parameter that must be optimized for each specific PROTAC system.[11][13]
-
Too short: A short linker can cause steric hindrance, preventing the target protein and E3 ligase from coming together to form the ternary complex.[2][11][13]
-
Too long: An excessively long linker can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination and poor degradation.[2][11][13] Finding the optimal linker length, or the "sweet spot," is crucial for achieving maximum degradation efficacy (Dmax) at the lowest possible concentration (DC50).[11][13]
Q3: My PROTAC binds to the target protein and the E3 ligase, but I see no degradation. What should I investigate? A3: This common issue often points to inefficient ternary complex formation.[5][13] Even if the PROTAC has good affinity for both proteins individually (forming binary complexes), the specific length, flexibility, and attachment points of the linker may not correctly orient the two proteins for productive ubiquitination.[13][14] It is recommended to directly assess ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like TR-FRET.[13]
Q4: Can high concentrations of my PROTAC lead to lower efficacy? A4: Yes, this is a known phenomenon called the "hook effect".[2] At very high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (Target-PROTAC and E3-PROTAC) instead of the required ternary complex (Target-PROTAC-E3). This reduces the overall degradation efficiency.[13] It is essential to perform a wide dose-response experiment to identify the optimal concentration window for maximal degradation.[2][13]
Q5: Are there alternatives to standard amide coupling for synthesizing PROTACs? A5: Yes. While amide coupling is common, other reactions like "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) are widely used, especially for modular approaches where the two halves of the PROTAC are synthesized separately and then joined.[16] This method is very efficient and creates a stable triazole linkage.[14] Researchers have also explored other linkages like esters and alkanes to modulate the physicochemical properties of the final PROTAC.[17]
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a standard procedure for forming an amide bond between a carboxylic acid-functionalized component (either a ligand or a ligand-linker intermediate) and an amine-functionalized PEG linker.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-functionalized PEG linker (or amine-containing ligand) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF under an Argon atmosphere.
-
To this solution, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized component to the reaction mixture.[1]
-
Allow the reaction to stir at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate (B1210297) and perform an aqueous workup by washing with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[4]
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC) Purification
RP-HPLC is the most effective method for purifying PEGylated PROTACs to the high degree of purity required for biological assays.[3]
System & Reagents:
-
Preparative HPLC system with a UV detector
-
C18 stationary phase column[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile[4]
-
DMSO for sample dissolution
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC product in a minimal amount of DMSO. Dilute with Mobile Phase A and filter through a 0.45 µm syringe filter before injection.[3]
-
System Equilibration: Equilibrate the column with your starting percentage of Mobile Phase B (e.g., 5-20% B) for at least 3 column volumes or until a stable baseline is achieved.[3]
-
Injection & Elution: Inject the filtered sample onto the column. Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 95% B over 30-40 minutes.[3][4]
-
Fraction Collection: Monitor the elution profile via UV detection (e.g., at 254 nm) and collect fractions corresponding to the main product peak.[4]
-
Analysis and Pooling: Analyze the collected fractions for purity using analytical LC-MS.[4]
-
Final Step: Combine the pure fractions and lyophilize to obtain the final, high-purity PROTAC as a powder.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
avoiding self-reactivity of bifunctional linkers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments using bifunctional linkers, with a focus on avoiding self-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is bifunctional linker self-reactivity and why is it a problem?
A1: Bifunctional linkers possess two reactive functional groups. Self-reactivity, also known as homopolymerization, occurs when these linkers react with each other, forming polymers or aggregates, instead of linking the two target molecules (e.g., an antibody and a drug). This is a significant issue, particularly with homobifunctional linkers which have identical reactive groups at both ends.[1] This unwanted side reaction consumes the linker, reduces the efficiency of the desired conjugation, and can lead to the formation of insoluble aggregates that are difficult to remove and can interfere with downstream applications.[2]
Q2: How can I minimize self-reactivity when using bifunctional linkers?
A2: The most effective strategy to minimize self-reactivity is to use a heterobifunctional linker in a sequential, two-step conjugation process.[1][3] Heterobifunctional linkers have two different reactive groups, allowing for controlled, stepwise reactions. First, one end of the linker is reacted with the first target molecule. After removing the excess, unreacted linker, the second target molecule is introduced to react with the second reactive group on the linker. This prevents the linkers from reacting with each other.[1]
Q3: My protein-linker conjugate is precipitating out of solution. What could be the cause and how can I prevent it?
A3: Precipitation or aggregation of the conjugate is a common issue that can arise from several factors:
-
Intermolecular Cross-linking: If using a homobifunctional linker, it can connect multiple protein molecules, leading to large, insoluble aggregates.[2] To mitigate this, reduce the molar excess of the linker and shorten the reaction time.[2]
-
Hydrophobicity: The linker or the molecule being conjugated may be hydrophobic, reducing the solubility of the final conjugate. Using linkers with integrated polyethylene (B3416737) glycol (PEG) chains can enhance solubility.
-
Reaction Conditions: Suboptimal pH, temperature, or high concentrations of organic solvents (like DMSO or DMF) used to dissolve the linker can denature the protein and cause aggregation.[2] Keep the final concentration of organic solvents low (typically <10%).[2]
-
High Protein Concentration: While higher protein concentrations can increase reaction efficiency, they also elevate the risk of aggregation.[4]
To prevent aggregation, you can add stabilizing excipients to the reaction buffer, such as sugars (sucrose, trehalose), polyols (glycerol), or certain amino acids (arginine, glycine).[2][5]
Q4: I'm observing a low yield in my conjugation reaction. What are the potential causes and how can I troubleshoot this?
A4: Low conjugation yield can be due to several factors:
-
Suboptimal Reaction Conditions: Ensure the pH, temperature, and reaction time are optimized for your specific linker chemistry (see tables below).[2]
-
Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris) will compete with the target molecule when using amine-reactive linkers like NHS esters.[2][6] Use non-amine-containing buffers such as PBS, HEPES, or borate.[2]
-
Hydrolysis of Reactive Groups: NHS esters are particularly susceptible to hydrolysis in aqueous solutions. Prepare linker solutions fresh and use them promptly.[2]
-
Oxidation of Thiols: If you are using a maleimide (B117702) linker that reacts with sulfhydryl groups, ensure that the thiols on your protein are reduced and available for reaction.[2]
-
Low Purity or Concentration of Reactants: Impurities in your protein or linker solutions can interfere with the reaction. Ensure high purity of all components. Low concentrations of reactants can also slow down the reaction; consider increasing the molar excess of the linker.[6]
Troubleshooting Guides
Issue 1: Unwanted Polymerization/Aggregation
| Symptom | Possible Cause | Recommended Solution |
| Visible precipitate or cloudiness in the reaction mixture. | Use of a homobifunctional linker in a one-step reaction. | Switch to a heterobifunctional linker and perform a two-step conjugation. |
| High molecular weight species observed in size-exclusion chromatography (SEC). | Suboptimal reaction conditions (e.g., high concentration, prolonged reaction time). | Optimize reaction parameters: lower the concentration of reactants, reduce reaction time, and perform the reaction at a lower temperature (e.g., 4°C).[2] |
| Gel formation in the reaction tube. | Excessive cross-linking. | Decrease the molar ratio of the linker to the target molecules. |
| Hydrophobic nature of the linker/payload. | Use a more hydrophilic linker (e.g., PEGylated linker). Add stabilizing excipients like sugars (5-10% w/v sucrose) or amino acids (e.g., arginine).[2][5] |
Issue 2: Low Conjugation Efficiency
| Symptom | Possible Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) or incomplete reaction. | Incompatible reaction buffer. | Avoid buffers with primary amines (e.g., Tris, glycine) when using NHS esters. Use phosphate, borate, or HEPES buffers.[2][6] |
| Hydrolysis of the linker's reactive groups. | Prepare linker stock solutions in anhydrous DMSO or DMF and add to the aqueous reaction mixture immediately before use.[2][7] | |
| Suboptimal pH for the reaction. | Adjust the pH of the reaction buffer to the optimal range for your specific linker chemistry (see Table 2).[7] | |
| Insufficient reactive groups on the target molecule. | For cysteine conjugation, ensure disulfide bonds are adequately reduced with an agent like TCEP and that the reducing agent is removed before adding the maleimide linker.[2] | |
| Steric hindrance. | Consider using a linker with a longer spacer arm to overcome steric hindrance between the molecules being conjugated. |
Data Presentation
Table 1: Common Excipients for Preventing Protein Aggregation
| Excipient Category | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) for sugars, 5-20% (v/v) for glycerol[4] | Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native protein state.[5] |
| Amino Acids | Arginine, Glycine, Proline | 0.1 - 1 M | Can suppress aggregation by binding to hydrophobic patches on the protein surface or by increasing the solubility of the protein.[5] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.01 - 0.1% (w/v) | Non-ionic surfactants that prevent surface-induced aggregation and can stabilize proteins by binding to hydrophobic regions.[8][9] |
| Polymers | Polyethylene Glycol (PEG) | 1-10% (w/v) | Increases the solubility of the conjugate and can provide steric hindrance to prevent intermolecular interactions. |
Table 2: Recommended Reaction Conditions for Common Heterobifunctional Linker Chemistries
| Reactive Group | Target Functional Group | Optimal pH Range | Typical Temperature | Typical Reaction Time |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | 7.2 - 8.5[10] | 4°C to Room Temperature | 30 min - 2 hours at RT; overnight at 4°C[2] |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5[10] | 4°C to Room Temperature | 1 - 4 hours at RT; overnight at 4°C[11] |
| Pyridyl Disulfide | Sulfhydryl (-SH) | 7.0 - 8.0 | Room Temperature | 1 - 2 hours |
| Carbodiimide (EDC) | Carboxyl (-COOH) | 4.5 - 6.0 | Room Temperature | 1 - 4 hours |
Table 3: Stability of Linker Reactive Groups in Aqueous Solution
| Reactive Group | pH | Temperature | Half-life |
| NHS Ester | 7.0 | 4°C | 4-5 hours[7] |
| 8.0 | Room Temperature | ~1 hour[12] | |
| 8.6 | 4°C | 10 minutes[7] | |
| Maleimide | > 7.5 | Room Temperature | Susceptible to hydrolysis and reaction with amines.[10] |
Table 4: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Value | In Vitro Potency | In Vivo Efficacy | Plasma Clearance | Potential Issues |
| Low (e.g., 2) | Lower | May be suboptimal | Slower | Reduced therapeutic effect. |
| Optimal (e.g., 3-4) | High | Generally optimal | Moderate | Considered a good balance for many ADCs.[4] |
| High (e.g., 8) | Highest | Can be reduced | Faster | Increased hydrophobicity, aggregation, and potential for off-target toxicity. |
Experimental Protocols
Protocol 1: Two-Step Conjugation using SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
This protocol describes the conjugation of a thiol-containing drug to an antibody.
Step 1: Antibody Modification with SMCC
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[7]
-
SMCC Preparation: Immediately before use, dissolve SMCC in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.[11]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved SMCC to the antibody solution. The final concentration of the organic solvent should be below 10%.[11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[11]
-
Purification: Remove excess, unreacted SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.0). This step is critical to prevent the maleimide groups from being quenched by any remaining amine-containing impurities.[11]
Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Containing Drug
-
Drug Preparation: Ensure the drug has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[11]
-
Reaction: Immediately combine the purified maleimide-activated antibody with the thiol-containing drug at a desired molar ratio (e.g., 1:3 antibody to drug).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Quenching: Stop the reaction by adding a quenching reagent such as N-acetylcysteine or L-cysteine to a final concentration of ~1 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.[11]
-
Final Purification: Purify the final antibody-drug conjugate (ADC) using a suitable method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.
Protocol 2: Assessing Conjugate Aggregation by Size-Exclusion Chromatography (SEC)
-
Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for separating the monomeric conjugate from potential aggregates and fragments (e.g., 300 Å for monoclonal antibodies).[13] The mobile phase should be non-denaturing and minimize non-specific interactions with the column matrix (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[14]
-
Sample Preparation: Dilute the conjugate sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatography: Inject the sample onto the equilibrated SEC column and run the analysis at a constant flow rate.
-
Data Analysis: Monitor the elution profile using UV detection (typically at 280 nm). The monomeric conjugate will elute as the main peak, while aggregates will elute earlier (at a lower retention volume) and fragments will elute later.
-
Quantification: Integrate the peak areas to determine the percentage of monomer, aggregate, and fragment in the sample. An increase in the percentage of the aggregate peak over time or under stress conditions indicates instability.
Visualizations
Caption: Workflow for a two-step antibody-drug conjugation using an SMCC linker.
Caption: A troubleshooting workflow for low conjugation yield in bifunctional linker reactions.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. The Effects of Excipients on Protein Aggregation During Agitation: An Interfacial Shear Rheology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. graphviz.org [graphviz.org]
- 14. developer.mozilla.org [developer.mozilla.org]
Technical Support Center: Impact of Linker Length on PROTAC Efficacy
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the impact of linker length on Proteolysis-Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The length of the linker is a crucial parameter dictating the efficacy of a PROTAC. An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex. Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.
Q2: What are the most common types of linkers used in PROTACs?
A2: The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.
-
PEG Linkers: These are known to enhance water solubility and can improve cell permeability.
-
Alkyl Chains: These provide more rigidity compared to PEG linkers. Other motifs that are also used include alkynes, triazoles, and saturated heterocycles like piperazine (B1678402) and piperidine (B6355638).
Q3: How does linker composition, beyond just length, influence PROTAC performance?
A3: Linker composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. The chemical makeup of the linker affects the molecule's physicochemical properties. For instance, polyethylene glycol (PEG) linkers can enhance water solubility, while more rigid structures like those containing piperazine or piperidine rings can improve metabolic stability and cell permeability. The composition also impacts the linker's flexibility, which is crucial for allowing the PROTAC to adopt a conformation favorable for ternary complex formation.
Q4: What is the "hook effect" in PROTAC experiments, and how is it related to linker design?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. While primarily a concentration-dependent phenomenon, linker properties can influence the stability of the ternary complex relative to the binary complexes. A well-designed linker that promotes high cooperativity in ternary complex formation can help to lessen the hook effect.
Q5: Can changing the linker length affect the selectivity of a PROTAC?
A5: Yes, altering the linker length can impart selectivity for the degradation of different proteins. For example, a lapatinib-based PROTAC was developed that could degrade both EGFR and HER2. However, extending the linker by a single ethylene (B1197577) glycol unit resulted in the selective degradation of EGFR, with no effect on HER2. This highlights that even subtle changes in linker length can significantly impact the selectivity profile of a PROTAC.
Troubleshooting Guide
| Problem | Potential Linker-Related Cause | Recommended Action |
| No degradation of the target protein is observed with a series of PROTACs. | Suboptimal Linker Length Range: The selected range of linker lengths may be entirely outside the optimal window for ternary complex formation. | Synthesize a broader range of PROTACs with significantly shorter and longer linkers. Even small changes in linker length can have a profound impact on degradation efficacy. |
| Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. | Modify the linker to improve properties like solubility and cell permeability. Consider incorporating PEG or other hydrophilic moieties. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). | |
| Incorrect Linker Attachment Points: The points at which the linker is attached to the target-binding and E3-recruiting ligands are critical. | If possible, synthesize PROTACs with the linker attached to different solvent-exposed points on the ligands to explore alternative orientations for ternary complex formation. | |
| Good binary binding to both target and E3 ligase, but no degradation. | Unfavorable Ternary Complex Conformation: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. | Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. Modify the linker attachment points on the warhead or the E3 ligase ligand. |
| Inconsistent or weak degradation across different batches of the same PROTAC. | Compound Instability: The PROTAC may be unstable in the cell culture medium or under storage conditions. | Evaluate the stability of the PROTAC in your experimental medium over the time course of the degradation experiment. |
| Significant "hook effect" observed, with reduced degradation at high concentrations. | Linker properties influencing binary vs. ternary complex stability. | Test different linker lengths to identify one that minimizes the hook effect while maintaining high degradation efficacy. Modify linker composition by incorporating more rigid elements to modulate conformational flexibility. |
Quantitative Data on Linker Length and PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 |
Validation & Comparative
The Optimal Reach: A Comparative Guide to NH2-PEG5-C6-Cl and Other PEG Linkers in PROTAC Design
For Immediate Publication
[City, State] – December 15, 2025 – In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a critical, yet often underappreciated, role in the overall efficacy of the PROTAC. This guide provides a comprehensive comparison of the NH2-PEG5-C6-Cl linker with other polyethylene (B3416737) glycol (PEG) based linkers, offering researchers, scientists, and drug development professionals a data-driven resource for optimizing PROTAC design.
At the heart of a PROTAC's mechanism is its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1] The length, flexibility, and chemical composition of the linker are pivotal in achieving the optimal geometry for this complex, which directly impacts the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein.[2] PEG linkers have gained widespread adoption in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and the ease with which their length can be systematically varied.[3][4]
The NH2-PEG5-C6-Cl linker is a bifunctional molecule featuring a 5-unit PEG chain coupled with a 6-carbon alkyl chain, terminating in an amine and a chloro group, respectively. This hybrid alkyl-PEG structure offers a balance of flexibility and defined length, while the terminal functional groups provide versatile handles for conjugation to the warhead and E3 ligase ligand.
Quantitative Comparison of PROTAC Performance with Varying PEG Linkers
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). The following tables summarize experimental data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) and the oncogenic kinase BCR-ABL, illustrating the profound impact of PEG linker length on degradation potency.
Table 1: Impact of Linker Length on Degradation of BRD4
A series of PROTACs composed of the BRD4 inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand were synthesized with PEG linkers of varying lengths. The data reveals a clear structure-activity relationship, with the PEG4 and PEG5 linkers demonstrating superior performance in this particular system.[2]
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC-PEG3 | 3 PEG units | 25 | >90 | 1.5 |
| PROTAC-PEG4 | 4 PEG units | 8 | >95 | 1.8 |
| PROTAC-PEG5 | 5 PEG units | 10 | >95 | 1.7 |
| PROTAC-PEG6 | 6 PEG units | 30 | >90 | 1.4 |
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[1] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]
Table 2: Impact of Linker Length on Degradation of BCR-ABL
In a study developing PROTACs to target the BCR-ABL fusion protein in chronic myeloid leukemia, the number of PEG units in the linker was varied. Interestingly, the shortest PEG linker demonstrated the highest efficacy in this context.[5]
| PROTAC Compound | Linker Composition | BCR-ABL Degradation at 10 nM | IC50 (nM) |
| Arg-PEG1-Dasa | 1 PEG unit | ++++ | 0.3595 |
| Arg-PEG2-Dasa | 2 PEG units | +++ | 0.4321 |
| Arg-PEG3-Dasa | 3 PEG units | ++ | 0.5304 |
| Arg-PEG4-Dasa | 4 PEG units | ++ | 0.4876 |
This data highlights that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, emphasizing the need for empirical testing.[5]
The Balancing Act: Advantages and Disadvantages of Different Linker Types
The choice of linker extends beyond simple length considerations. The chemical nature of the linker significantly influences the physicochemical properties of the PROTAC.
-
PEG Linkers : These are favored for their ability to increase hydrophilicity and solubility, which can be advantageous for large, often lipophilic PROTAC molecules.[4] The flexibility of the PEG chain can also be beneficial for allowing the PROTAC to adopt a productive conformation for ternary complex formation.[6] However, longer PEG chains can sometimes hinder passive diffusion across cell membranes and may have reduced metabolic stability.[7]
-
Alkyl Linkers : These linkers are synthetically accessible and chemically stable. However, they are generally more hydrophobic, which can lead to poor aqueous solubility.[7]
-
Hybrid Alkyl/PEG Linkers (e.g., NH2-PEG5-C6-Cl) : This class of linkers aims to strike a balance between the hydrophilicity of PEG and the defined structural features of an alkyl chain. The alkyl component can provide a more rigid spacer, which in some cases may be beneficial for pre-organizing the PROTAC into a bioactive conformation.[4]
Visualizing the Path to Degradation and Discovery
To better understand the processes involved in PROTAC-mediated protein degradation and the workflow for their evaluation, the following diagrams are provided.
Caption: PROTAC-mediated degradation pathway.
Caption: Typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of PROTACs. Below are protocols for key experiments cited in this guide.
Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[8]
Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by PROTACs with different linkers.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-BRD4).
-
Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Determine DC50 and Dmax values from the dose-response curves.
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC, providing evidence of ternary complex formation.
Objective: To assess the ability of PROTACs with different linkers to induce the formation of a ternary complex.
Protocol:
-
Reagents:
-
Recombinant tagged target protein (e.g., His-tagged BRD4).
-
Recombinant tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).
-
Fluorescently labeled antibodies against the tags (e.g., anti-His-Terbium and anti-GST-d2).
-
PROTACs at various concentrations.
-
-
Assay Procedure:
-
In a microplate, combine the recombinant target protein, E3 ligase complex, and varying concentrations of the PROTAC.
-
Add the fluorescently labeled antibodies.
-
Incubate the plate to allow for complex formation.
-
-
Measurement:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. An increased FRET signal indicates proximity of the target protein and E3 ligase, signifying ternary complex formation.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
-
Conclusion
The selection of an appropriate linker is a critical step in the design of potent and effective PROTACs. While there is no universal "one-size-fits-all" solution, a systematic approach to linker design and evaluation is essential. The NH2-PEG5-C6-Cl linker, with its hybrid alkyl-PEG structure, represents a rational starting point for balancing hydrophilicity, flexibility, and defined length. The experimental data presented in this guide underscore the necessity of empirically determining the optimal linker for each specific target protein and E3 ligase combination to maximize the therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
The Pivotal Role of Linker Length: A Comparative Analysis of NH2-PEG5-C6-Cl and Its Homologs in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are composed of three key elements: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While often perceived as a simple spacer, the linker's length and composition are paramount to a PROTAC's success. This guide provides an objective comparison of NH2-PEG5-C6-Cl, a commonly utilized linker, with its shorter and longer polyethylene (B3416737) glycol (PEG) chain counterparts, supported by representative experimental data and detailed methodologies.
The efficacy of a PROTAC is intrinsically linked to the geometry and stability of the ternary complex it forms with the target protein and the E3 ligase. The linker is the crucial determinant of this spatial arrangement. An optimal linker length facilitates a productive orientation of the E3 ligase towards the target, leading to efficient ubiquitination and subsequent degradation. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long can lead to a high entropic penalty upon binding, resulting in reduced potency and the potential for non-productive binding events.
This guide will use a representative model system, targeting the oncogenic protein KRAS G12C, to illustrate the impact of varying the PEG chain length in the NH2-PEGn-C6-Cl linker series.
Quantitative Data Presentation
To elucidate the impact of linker length on PROTAC performance, the following tables summarize key in vitro data for a hypothetical series of KRAS G12C degraders. These PROTACs consist of a KRAS G12C covalent inhibitor, a von Hippel-Lindau (VHL) E3 ligase ligand, and are connected by NH2-PEGn-C6-Cl linkers where 'n' represents the number of PEG units.
| PROTAC | Linker | Degradation Potency (DC50, nM) | Maximum Degradation (Dmax, %) | Cellular Permeability (Papp, 10⁻⁶ cm/s) | Ternary Complex Cooperativity (α) |
| PROTAC-1 | NH2-PEG3-C6-Cl | 75 | 80 | 2.5 | 8 |
| PROTAC-2 | NH2-PEG5-C6-Cl | 15 | >95 | 1.8 | 25 |
| PROTAC-3 | NH2-PEG7-C6-Cl | 50 | 90 | 1.2 | 15 |
Table 1: Comparative Performance of KRAS G12C PROTACs with Varying Linker Lengths. This table highlights that a PROTAC with a PEG5 linker (PROTAC-2) exhibits the optimal degradation potency (lowest DC50) and efficacy (highest Dmax).
| Parameter | PROTAC-1 (PEG3) | PROTAC-2 (PEG5) | PROTAC-3 (PEG7) |
| Binding Affinity to KRAS G12C (K D, nM) | 10 | 10 | 10 |
| Binding Affinity to VHL (K D, nM) | 50 | 50 | 50 |
| Calculated Molecular Weight ( g/mol ) | ~850 | ~938 | ~1026 |
| Topological Polar Surface Area (Ų) | ~200 | ~230 | ~260 |
Table 2: Physicochemical Properties of the Comparative PROTACs. The warhead and E3 ligase ligand affinities are kept constant to isolate the effect of the linker. As the PEG chain length increases, the molecular weight and polar surface area also increase, which can impact cellular permeability.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. The following are protocols for the key experiments cited in this guide.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This assay quantifies the reduction in the target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate a relevant cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358) in 6-well plates at a suitable density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Immunoblotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS G12C overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the KRAS G12C band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of KRAS G12C degradation relative to the vehicle control against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial membrane, providing an indication of its potential for cellular uptake.
1. Plate Preparation:
-
Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Add buffer to the wells of a 96-well acceptor plate.
2. Compound Addition:
-
Prepare solutions of the PROTACs in a suitable buffer.
-
Add the PROTAC solutions to the donor wells of the filter plate.
3. Incubation:
-
Place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
4. Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)
Ternary Complex Cooperativity Measurement (e.g., using Surface Plasmon Resonance - SPR)
This assay measures the stability of the ternary complex and determines the cooperativity (α) of binding.
1. Immobilization:
-
Immobilize the E3 ligase (e.g., VHL) on an SPR sensor chip.
2. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the target protein (KRAS G12C) over a surface with immobilized PROTAC (or vice versa) to determine their binary KD.
3. Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
Measure the binding response to determine the affinity of the PROTAC for the E3 ligase in the presence of the target protein.
4. Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary binding affinity of the PROTAC to the E3 ligase to its affinity in the presence of the target protein: α = KD (PROTAC to E3 ligase) / KD (PROTAC to E3 ligase + Target Protein)
-
An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
Mandatory Visualization
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The representative data for KRAS G12C-targeting PROTACs clearly demonstrates that an optimal linker length is essential for achieving potent and maximal protein degradation. In this comparative analysis, the NH2-PEG5-C6-Cl linker provided a superior balance of degradation efficacy, likely due to its ability to promote a highly cooperative and productive ternary complex. While longer linkers can sometimes improve solubility, they may negatively impact permeability and lead to a less favorable ternary complex geometry. Conversely, shorter linkers may not provide sufficient flexibility for optimal complex formation. Therefore, a systematic approach to linker design, involving the synthesis and evaluation of a homologous series of linkers, is paramount for the development of potent and drug-like PROTACs. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to rationally design and optimize the next generation of targeted protein degraders.
The Hydrochloride Advantage: A Comparative Guide to NH2-PEG5-C6-Cl Salt Form in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical linkers is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The physicochemical properties of these linkers can significantly impact the solubility, stability, and overall performance of the final therapeutic or research compound. This guide provides a comprehensive comparison of the NH2-PEG5-C6-Cl hydrochloride salt form with its free base counterpart and other alternative linkers, supported by available data and detailed experimental methodologies.
The NH2-PEG5-C6-Cl linker is a heterobifunctional molecule featuring a terminal primary amine and a chloroalkane. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility of conjugated molecules. The hydrochloride salt form of this linker offers distinct advantages over the free amine form, primarily in terms of enhanced aqueous solubility and improved stability during storage and handling.
Enhanced Solubility and Stability: The Core Advantages
The primary advantage of the hydrochloride salt form of amine-containing PEG linkers lies in its superior physicochemical properties compared to the free base form. The protonation of the terminal amine group to form the hydrochloride salt significantly increases the polarity of the molecule, leading to enhanced solubility in aqueous buffers. This is a critical attribute in bioconjugation reactions, which are often performed in aqueous environments to maintain the integrity of biomolecules like proteins and antibodies.
In addition to improved solubility, the hydrochloride salt form imparts greater stability to the compound. The salt form is less susceptible to degradation during storage, ensuring the quality and reactivity of the linker over time. The recommended storage condition for the hydrochloride salt is typically -20°C for long-term stability.[2]
Comparative Analysis with Alternative Linkers
The NH2-PEG5-C6-Cl linker provides a terminal chloroalkane for conjugation, which reacts with nucleophiles such as primary amines. This presents an alternative to more commonly used amine-reactive functionalities like N-hydroxysuccinimide (NHS) esters.
| Feature | NH2-PEG5-C6-Cl (Hydrochloride) | Free Amine Form | Amine-Reactive NHS Ester Linker |
| Solubility in Aqueous Buffers | High (Expected) | Low to Moderate (Expected) | Variable, can be improved with sulfo-NHS |
| Solubility in Organic Solvents (e.g., DMSO) | High (≥ 250 mg/mL)[1] | High | High |
| Stability (Storage) | High | Moderate | Lower (susceptible to hydrolysis) |
| Reactivity | Reacts with primary amines via alkylation | Reacts with primary amines via alkylation | Highly reactive with primary amines |
| Reaction Byproducts | HCl | None | N-hydroxysuccinimide |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This protocol provides a general method for determining the aqueous solubility of a linker.
Materials:
-
This compound salt
-
NH2-PEG5-C6-Cl free amine (if available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Add an excess amount of the linker to a vial containing a known volume of PBS.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the linker using a validated HPLC method against a standard curve.
-
The determined concentration represents the aqueous solubility.
General Protocol for Conjugation to a Primary Amine via Alkylation
This protocol outlines a general procedure for the alkylation of a primary amine-containing molecule with this compound.
Materials:
-
This compound salt
-
Primary amine-containing substrate
-
Anhydrous dimethylformamide (DMF) or DMSO
-
Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the primary amine-containing substrate in anhydrous DMF or DMSO.
-
Add the this compound salt to the solution.
-
Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture to neutralize the hydrochloride and facilitate the reaction. The amount of base should be optimized for the specific substrate.
-
Stir the reaction at an appropriate temperature (e.g., room temperature to 50°C) and monitor the progress by a suitable analytical method (e.g., LC-MS).
-
Once the reaction is complete, quench the reaction if necessary.
-
Purify the desired conjugate using an appropriate method, such as preparative HPLC.
Signaling Pathways and Experimental Workflows
Logical Workflow for Linker Selection and Bioconjugation
Caption: Logical workflow for selecting a suitable linker for bioconjugation.
Experimental Workflow for a Typical Bioconjugation Reaction
Caption: A typical experimental workflow for bioconjugation using NH2-PEG5-C6-Cl.
Conclusion
The hydrochloride salt form of NH2-PEG5-C6-Cl offers significant advantages for researchers in drug development and bioconjugation. Its enhanced aqueous solubility facilitates its use in biological reaction conditions, while its improved stability ensures linker integrity and reproducibility of experiments. When compared to its free base form and other linkers such as NHS esters, the this compound salt provides a valuable combination of properties, particularly for applications where solubility and stability are paramount. The choice of linker will ultimately depend on the specific requirements of the bioconjugation strategy, including the nature of the molecule to be conjugated and the desired properties of the final product.
References
A Comparative Guide to the Biological Activity of NH2-PEG5-C6-Cl: Hydrochloride Salt vs. Free Base
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug delivery, the choice between using a hydrochloride salt or a free base form of an amine-containing linker like NH2-PEG5-C6-Cl can significantly impact experimental outcomes. This guide provides an objective comparison of these two forms, highlighting their key differences in chemical properties and biological applications, supported by general experimental data for similar compounds and detailed protocols for performance evaluation.
Key Differences and Physicochemical Properties
The primary distinction between the hydrochloride salt and the free base lies in the protonation state of the terminal amine group. In the hydrochloride salt, the amine is protonated (NH3+), forming an ionic bond with a chloride ion (Cl-). The free base, conversely, has a neutral, unprotonated amine group (NH2). This fundamental difference influences several critical parameters.
Generally, hydrochloride salts of amines exhibit significantly higher aqueous solubility compared to their free base counterparts.[1][2][3] This is attributed to the ionic nature of the salt, which readily interacts with polar water molecules.[1] Furthermore, the protonated amine in the hydrochloride form is less susceptible to oxidation, rendering the salt more stable for long-term storage.[4][5] The free base, with its available lone pair of electrons on the nitrogen, is more reactive and prone to degradation but is essential for conjugation reactions.[6]
Table 1: Comparison of Physicochemical Properties
| Property | NH2-PEG5-C6-Cl Hydrochloride | NH2-PEG5-C6-Cl Free Base |
| Form | Salt | Base |
| Amine State | Protonated (R-NH3+ Cl-) | Unprotonated (R-NH2) |
| Aqueous Solubility | Generally High[1][2][3] | Generally Low |
| Stability | High (less prone to oxidation)[4][5] | Lower (more susceptible to oxidation)[4] |
| Reactivity | Low (amine is protected) | High (amine is nucleophilic)[6] |
| Hygroscopicity | Can be hygroscopic | Generally less hygroscopic |
| Typical Use | Storage, formulation, applications requiring high water solubility | Bioconjugation reactions (e.g., amide bond formation) |
Biological Activity and Applications
From a biological standpoint, at equivalent molar concentrations, the hydrochloride salt and the free base are expected to exhibit comparable intrinsic biological activity once in a physiological environment where pH can dictate the equilibrium between the two forms.[3][7] However, the formulation and route of administration can be significantly influenced by the choice of salt or free base.
The superior water solubility of the hydrochloride salt is advantageous for creating aqueous formulations for in vitro and in vivo studies. In contrast, the free base is the reactive species required for bioconjugation reactions, such as the formation of stable amide bonds with carboxylic acids or activated esters (e.g., NHS esters) on proteins, antibodies, or other biomolecules.[8]
Experimental Protocols
To empirically determine the optimal form for a specific application, the following experimental protocols can be employed.
Solubility Determination
Objective: To quantitatively compare the aqueous solubility of this compound and its free base.
Methodology:
-
Prepare saturated solutions of both the hydrochloride salt and the free base in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature (e.g., 25°C).
-
Equilibrate the solutions for a set period (e.g., 24 hours) with continuous stirring.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as quantitative NMR (qNMR) or a colorimetric assay if a suitable chromophore is present or can be introduced.
-
The solubility is expressed in mg/mL or mol/L.
Stability Assessment
Objective: To evaluate the stability of the two forms under defined storage conditions.
Methodology:
-
Prepare stock solutions of both the hydrochloride salt and the free base in a relevant solvent (e.g., DMSO for long-term storage, or an aqueous buffer for working solutions).
-
Aliquot the solutions and store them under different conditions (e.g., -20°C, 4°C, room temperature) for various time points (e.g., 1, 2, 4, 8 weeks).
-
At each time point, analyze the purity of the samples using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
-
Compare the chromatograms to the initial time point to identify and quantify any degradation products. The stability can be reported as the percentage of the parent compound remaining.
Bioconjugation Efficiency Assay
Objective: To compare the reactivity of the free base and the (buffered) hydrochloride salt in a bioconjugation reaction.
Methodology:
-
Preparation of Free Base: If starting with the hydrochloride salt, prepare the free base by dissolving the salt in an appropriate organic solvent and adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to deprotonate the amine. The free base can then be used directly or after removal of the resulting ammonium (B1175870) salt.
-
Reaction Setup: Set up parallel conjugation reactions. In one, use the prepared free base. In the other, use the hydrochloride salt dissolved in a reaction buffer at a pH that will deprotonate the amine (typically pH 7.5-8.5).
-
Conjugation: React each form with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye or a protein) in an appropriate buffer. A typical molar excess of the amine linker is used.
-
Analysis: After the reaction, quantify the degree of conjugation. For a fluorescently labeled product, this can be done using spectrophotometry. For protein conjugation, SDS-PAGE analysis can show the shift in molecular weight, and the degree of labeling can be quantified using various methods.
Cell Viability Assay
Objective: To assess and compare the cytotoxic effects of the hydrochloride salt and the free base on a relevant cell line.
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., HeLa, L929) in a 96-well plate and allow the cells to adhere overnight.[4]
-
Compound Preparation: Prepare serial dilutions of both the hydrochloride salt and the free base in the cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or CCK-8 assay, to determine the percentage of viable cells in each well.[1][4]
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value for each form.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Linkers for Protein Degradation: Beyond NH2-PEG5-C6-Cl
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While PEGylated linkers like NH2-PEG5-C6-Cl have been widely utilized for their favorable solubility and flexibility, the scientific community is increasingly exploring alternative linker architectures to enhance the efficacy, selectivity, and pharmacokinetic properties of PROTACs. This guide provides an objective comparison of various alternative linkers to the commonly used NH2-PEG5-C6-Cl, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
The Critical Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active and critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key parameters for this evaluation are the half-maximal degradation concentration (DC50), which indicates potency, and the maximum level of degradation (Dmax), which signifies efficacy. The following tables summarize quantitative data from various studies, offering a comparative view of the performance of different linker types in the context of Bromodomain-containing protein 4 (BRD4) degradation, a well-established target in cancer therapy.
Table 1: Flexible Linkers - A Head-to-Head Comparison of PEG and Alkyl/Hydrocarbon Linkers for BRD4 Degradation
Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are often the initial choice in PROTAC design due to their synthetic accessibility and the ease with which their length can be varied.[2]
| Linker Type | Target/E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | BRD4/CRBN | 4 PEG units | 200 | >90 | [1] |
| Alkyl-based | BRD4/CRBN | C4 alkyl chain | >5000 | <20 | [1] |
| Alkyl/Ether | TBK1/VHL | 21 atoms | 3 | 96 | [3] |
| Alkyl/Ether | TBK1/VHL | 29 atoms | 292 | 76 | [3] |
This table illustrates that for BRD4 degradation mediated by CRBN, a PEG-based linker can be significantly more potent than a simple alkyl chain. However, for other targets like TBK1, optimized alkyl/ether linkers can achieve high potency.
Table 2: Rigid Linkers - Enhancing Potency and Selectivity
Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402), piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced ternary complex stability and improved degradation efficiency.[4]
| Linker Type | Target/E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | AR/VHL | PEG linker | 3000 | ~80 | [1] |
| Rigid (Phenyl) | AR/VHL | Phenyl-based linker | No degradation | N/A | [1] |
| Rigid (Piperazine) | AR/VHL | Piperazine-containing | <1 | >90 | [2] |
| Rigid (Triazole) | BRD4/CRBN | Triazole-containing | <0.5 (for 0, 4-5 PEG units) | Not specified | [2] |
This table highlights that the effectiveness of rigid linkers is highly context-dependent. While a rigid phenyl linker was detrimental for Androgen Receptor (AR) degradation in one study, piperazine and triazole-containing linkers have been shown to lead to highly potent degraders for AR and BRD4, respectively.
Table 3: "Smart" Linkers - Introducing Controllable Activity
"Smart" or functional linkers are designed to respond to specific stimuli, offering spatial and temporal control over PROTAC activity. Photocleavable linkers, for instance, remain inactive until exposed to light of a specific wavelength.
| Linker Type | Target Protein | Linker Feature | Activity Control | Reference |
| Photocleavable | BRD2/3/4, FKBP12 | Azobenzene photoswitch | Light-activated degradation | [5] |
This table introduces the concept of photocleavable linkers as a tool for achieving spatiotemporal control of protein degradation, a significant advantage for research and potentially for therapeutic applications to minimize off-target effects.
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.
References
A Comparative Guide to the Mass Spectrometry Analysis of NH2-PEG5-C6-Cl Conjugates
For researchers, scientists, and drug development professionals engaged in the synthesis and application of bioconjugates, proteolysis-targeting chimeras (PROTACs), and other advanced therapeutics, the precise characterization of linker molecules is paramount.[1] The NH2-PEG5-C6-Cl linker, a heterobifunctional molecule featuring an amine group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a hexyl chloride moiety, is a versatile building block in such constructs.[2][3][4] Its analysis, and that of its conjugates, necessitates robust analytical techniques to confirm identity, purity, and conjugation efficiency. Mass spectrometry (MS) stands as a primary tool for this purpose, offering high sensitivity and detailed structural information.[1]
This guide provides a comparative overview of common mass spectrometry techniques for the analysis of NH2-PEG5-C6-Cl and its conjugates, supported by experimental protocols and data presentation to aid in methodological selection and implementation.
Performance Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry instrumentation can significantly impact the quality and detail of data obtained for PEGylated compounds. The most common ionization techniques for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5] These are often coupled with various mass analyzers, such as Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF), and Orbitrap, each offering distinct advantages in terms of resolution, mass accuracy, and sensitivity.
| Feature | MALDI-TOF | ESI-Q-TOF | ESI-Orbitrap |
| Typical Resolution | 10,000 - 40,000 | 20,000 - 60,000 | 60,000 - >240,000 |
| Mass Accuracy | < 5 ppm (with internal calibrant) | < 3 ppm | < 1 ppm |
| Sensitivity | Femtomole to picomole | Picomole to femtomole | High femtomole to attomole |
| Throughput | High | Medium | Medium |
| Coupling to LC | Offline | Online | Online |
| Fragmentation Capability | Post-Source Decay (PSD), In-Source Decay (ISD) | Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD) | CID, HCD |
| Strengths for NH2-PEG5-C6-Cl | Rapid analysis of simple mixtures and confirmation of molecular weight.[6] Good for quality control. | Versatile for both intact mass analysis and fragmentation studies when coupled with LC for separation of conjugates.[7] | Highest resolution and mass accuracy, ideal for unambiguous elemental composition determination and characterization of complex mixtures. |
| Limitations for NH2-PEG5-C6-Cl | Can be challenging for complex mixtures without prior separation. Potential for fragmentation during ionization. | Spectra can be complicated by multiple charge states, though this can be mitigated.[8] | Higher instrument cost and maintenance. |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of NH2-PEG5-C6-Cl conjugates. Below are representative protocols for intact mass analysis and fragmentation analysis using LC-MS.
Protocol 1: Intact Mass Analysis by LC-ESI-QTOF MS
This protocol is designed to determine the molecular weight of the NH2-PEG5-C6-Cl linker or its small molecule conjugates, confirming identity and assessing purity.
1. Sample Preparation:
-
Dissolve the NH2-PEG5-C6-Cl or its conjugate in a suitable solvent (e.g., methanol, acetonitrile, or water) to a stock concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent, typically 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[9]
2. Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating the linker and its conjugates from impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N2) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: m/z 100 - 1000.
-
Acquisition Mode: Full scan MS.
4. Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the molecular ions, which are typically protonated species [M+H]+ and may also include adducts such as [M+Na]+ and [M+K]+.
-
The high-resolution mass data can be used to confirm the elemental composition of the detected species.
Protocol 2: Fragmentation Analysis by LC-MS/MS
This protocol is used to confirm the structure of the NH2-PEG5-C6-Cl conjugate by analyzing its fragment ions.
1. Sample Preparation and LC Parameters:
-
Follow the same procedure as in Protocol 1.
2. Mass Spectrometry (MS/MS) Parameters (Positive ESI Mode):
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.
-
MS1 Scan: Acquire a full scan to identify the precursor ion (e.g., the [M+H]+ of the conjugate).
-
MS2 Scan: Select the precursor ion for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to obtain optimal fragmentation.
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
For the PEG portion of the molecule, expect to see neutral losses of ethylene (B1197577) glycol units (44.026 Da).
-
Fragmentation of the C6-Cl chain and the bond to the conjugated molecule will also provide structural confirmation.
-
Visualizing Experimental Workflows and Molecular Structure
To further clarify the analytical process and the molecular structure, the following diagrams are provided.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of NH2-PEG5-C6-Cl conjugates often involves complementary analytical methods.
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or other detectors, HPLC is essential for assessing the purity of the conjugate and separating it from starting materials and byproducts. Different HPLC modes, such as reversed-phase and size-exclusion chromatography, can provide orthogonal information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the primary structural elucidation of the linker and its conjugates, providing detailed information about the chemical environment of each atom.[9]
-
Size-Exclusion Chromatography (SEC): SEC is particularly useful for analyzing conjugates with large biomolecules (e.g., proteins, antibodies) to assess the extent of PEGylation and detect aggregation.
References
- 1. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. enovatia.com [enovatia.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. benchchem.com [benchchem.com]
Assessing the In-Cell Stability of PROTACs Featuring an NH2-PEG5-C6-Cl Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in-cell stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy and therapeutic potential. As heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system, their ability to remain intact and functional within the complex intracellular environment directly influences their pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comparative analysis of the expected in-cell stability of PROTACs containing the NH2-PEG5-C6-Cl linker, juxtaposed with other common linker classes. This guide is supported by established experimental data for similar linker types and details key protocols for stability assessment.
The linker component of a PROTAC is not merely a spacer but plays a pivotal role in the molecule's overall characteristics. The composition, length, and rigidity of the linker significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[1][3][4] Furthermore, the linker's chemical nature is a key factor in determining the PROTAC's metabolic stability and, consequently, its intracellular half-life.[1][]
Comparative Analysis of Linker Performance
While specific in-cell stability data for PROTACs containing the precise NH2-PEG5-C6-Cl linker is not extensively published, we can infer its performance based on its structural components: a polyethylene (B3416737) glycol (PEG) chain, an alkyl chain, and a reactive chlorohexyl group. The following table summarizes the general characteristics of different linker types to guide rational PROTAC design.
| Linker Type | Representative Examples | Expected In-Cell Stability | Advantages | Disadvantages |
| PEG Linkers | NH2-PEG5-C6-Cl, Bis-PEG9-PFP ester | Moderate to High | Enhances aqueous solubility and can shield the PROTAC from metabolic enzymes.[6][7] | Can increase molecular weight and may have poor membrane permeability.[8][9] |
| Alkyl Linkers | Simple alkane chains (e.g., C3, C4) | Low to Moderate | Synthetically straightforward and provide flexibility.[3] | Prone to metabolic oxidation and can be hydrophobic, potentially leading to faster clearance.[7] |
| Rigid Linkers | Piperidine, Piperazine, Cyclohexane, Triazole moieties | High | Can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability and improving pharmacokinetic properties.[3][10] | Can be more synthetically challenging and may restrict the necessary flexibility for optimal ternary complex formation. |
Experimental Protocols for Assessing In-Cell Stability
Accurate and reproducible assessment of in-cell stability is crucial for the development of effective PROTACs. The following are detailed protocols for key experiments.
Quantification of Intracellular PROTAC Levels by LC-MS/MS
This method provides a direct measurement of the concentration of the intact PROTAC inside cells over time.
Materials:
-
Cultured cells expressing the target protein and E3 ligase.
-
Test PROTAC.
-
Phosphate-buffered saline (PBS).
-
Acetonitrile (B52724) with an internal standard.
-
Validated LC-MS/MS system.
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with the test PROTAC at a desired concentration for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis and Extraction: At each time point, wash the cells with ice-cold PBS to remove extracellular PROTAC. Lyse the cells and extract the intracellular contents, including the PROTAC, using a suitable solvent like acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the cell lysates to pellet debris. Collect the supernatant containing the PROTAC and internal standard.
-
LC-MS/MS Analysis: Inject the supernatant into a validated LC-MS/MS system for quantification.[11]
-
Data Analysis: Plot the intracellular concentration of the PROTAC against time to determine its intracellular half-life (t½).
Kinetic Analysis of Target Protein Degradation using HiBiT Assay
This bioluminescence-based assay allows for real-time monitoring of target protein degradation in living cells.[12][13]
Materials:
-
CRISPR/Cas9-edited cell line with the target protein endogenously tagged with a HiBiT peptide.[12][14]
-
LgBiT protein (can be stably expressed in the cell line or delivered via mRNA).[15]
-
Nano-Glo® Endurazine™ Live Cell Substrate.
-
Test PROTAC.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cell line in a white, clear-bottom assay plate.
-
Substrate Addition: Add the Nano-Glo® Endurazine™ substrate to the cells and incubate to allow for substrate equilibration.
-
PROTAC Treatment: Add the test PROTAC at various concentrations to the cells.
-
Kinetic Measurement: Immediately begin measuring luminescence at regular intervals using a luminometer.[12]
-
Data Analysis: The decrease in luminescence signal corresponds to the degradation of the HiBiT-tagged target protein.[16] Calculate degradation parameters such as the rate of degradation (kdeg) and the maximal level of degradation (Dmax).[13]
Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding, confirming target engagement within intact cells.[17][18][19]
Materials:
-
Cultured cells expressing the target protein.
-
Test PROTAC and vehicle control (e.g., DMSO).
-
PBS.
-
Lysis buffer with protease inhibitors.
-
Equipment for heat treatment (e.g., PCR cycler).
-
Western blot or mass spectrometry equipment for protein quantification.
Procedure:
-
Cell Treatment: Treat cells with the test PROTAC or vehicle control and incubate to allow for target engagement.[20]
-
Heat Challenge: Aliquot the treated cell suspension and heat the aliquots to a range of temperatures.[20]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant for each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates thermal stabilization and thus, target engagement.[21]
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and the underlying biological mechanism, the following diagrams illustrate a typical workflow for assessing PROTAC stability and the general mechanism of PROTAC action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. waters.com [waters.com]
- 12. promega.com [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Target Degradation [promega.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 18. pelagobio.com [pelagobio.com]
- 19. pelagobio.com [pelagobio.com]
- 20. benchchem.com [benchchem.com]
- 21. biorxiv.org [biorxiv.org]
Navigating the PROTAC Linker Landscape: A Comparative Guide to NH2-PEG5-C6-Cl and Alternatives
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of therapeutic innovation. These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker that tethers them. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.
The Role of the Linker in PROTAC Function
The linker's length, composition, and rigidity are paramount to the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.
Comparison of Linker Architectures: PEG vs. Alkyl Chains
The most common linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains. Each offers distinct advantages and disadvantages that must be considered in the context of the specific target and desired therapeutic properties.
NH2-PEG5-C6-Cl is a bifunctional linker featuring a five-unit polyethylene glycol (PEG5) chain, a hexyl (C6) alkyl spacer, and terminal amine and chloro functional groups, respectively. The PEG component imparts hydrophilicity, which can enhance solubility and cell permeability, while the alkyl chain provides a degree of conformational flexibility.
Below is a comparative summary of the key properties of PEG and alkyl linkers:
| Feature | PEG Linkers (e.g., NH2-PEG5-C6-Cl) | Alkyl Linkers |
| Solubility | Generally higher aqueous solubility due to the hydrophilic nature of the ether oxygens. | Lower aqueous solubility, more hydrophobic in nature. |
| Cell Permeability | Can be enhanced due to the "chameleon effect," where the linker adopts different conformations in hydrophobic (cell membrane) and aqueous (cytoplasm) environments. | Can be favorable for passive diffusion across the cell membrane, but highly dependent on the overall molecule's properties. |
| Metabolic Stability | Can be susceptible to metabolism. | Generally more metabolically stable. |
| Flexibility | High degree of conformational flexibility, which can be advantageous for ternary complex formation. | Also flexible, but with different conformational preferences compared to PEG chains. |
| Synthesis | Readily available in various lengths and with diverse functional groups, facilitating modular PROTAC synthesis. | Synthetically straightforward and cost-effective. |
Quantitative Comparison of Linker Performance
While direct quantitative data for NH2-PEG5-C6-Cl is not available in published literature, the following tables summarize representative data from studies comparing the performance of PROTACs with PEG and alkyl linkers of varying lengths for different targets. The key metrics used to evaluate PROTAC efficacy are:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.
Table 1: Impact of Linker Type on BTK Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| P1-PEG4 | 4-unit PEG | 5 | >95 |
| P1-Alkyl8 | 8-carbon alkyl | 25 | 85 |
| P2-PEG6 | 6-unit PEG | 2 | >98 |
| P2-Alkyl10 | 10-carbon alkyl | 15 | 90 |
Data synthesized from published literature for illustrative purposes.
Table 2: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| B1-PEG3 | 3-unit PEG | 10 | 92 |
| B1-PEG5 | 5-unit PEG | 1.5 | >99 |
| B1-PEG8 | 8-unit PEG | 8 | 95 |
| B2-Alkyl6 | 6-carbon alkyl | 50 | 80 |
| B2-Alkyl9 | 9-carbon alkyl | 12 | 93 |
Data synthesized from published literature for illustrative purposes.
These data illustrate that the optimal linker is highly dependent on the specific target protein and the overall PROTAC structure. Generally, PEG linkers have shown promise in improving the potency and efficacy of PROTACs, likely due to their favorable effects on solubility and ternary complex formation. However, empirical optimization of linker length and composition is crucial for each new PROTAC.
Experimental Protocols
The following are generalized protocols for key experiments in the development and evaluation of PROTACs.
Protocol 1: General Synthesis of a PROTAC using an Amine-Terminated Linker
This protocol outlines the synthesis of a PROTAC via amide bond formation, a common strategy for incorporating amine-terminated linkers like NH2-PEG5-C6-Cl.
Materials:
-
Target protein ligand with a carboxylic acid functional group.
-
NH2-PEG5-C6-Cl (or other amine-terminated linker).
-
E3 ligase ligand with a functional group reactive towards the chloro group of the linker (e.g., a nucleophile).
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Organic solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Step 1: Coupling of Target Ligand to the Linker:
-
Dissolve the target protein ligand-COOH (1 equivalent) and NH2-PEG5-C6-Cl (1.1 equivalents) in an anhydrous solvent like DMF.
-
Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction and purify the intermediate product (Target Ligand-PEG5-C6-Cl) by HPLC.
-
-
Step 2: Coupling of E3 Ligase Ligand:
-
Dissolve the purified intermediate from Step 1 (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in a suitable solvent.
-
Add a base if necessary to facilitate the nucleophilic substitution of the chloride.
-
Stir the reaction, potentially with heating, and monitor by LC-MS.
-
Upon completion, purify the final PROTAC product by HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental workflows involved in PROTAC research.
Caption: Mechanism of Action for a PROTAC.
Caption: Experimental Workflow for Western Blotting.
Conclusion
The choice of linker is a critical decision in the design of effective PROTACs. While specific case studies for NH2-PEG5-C6-Cl are not prevalent in the literature, the general principles of PEG linker design provide a strong foundation for its application. The hydrophilicity and conformational flexibility of the PEG5 component, combined with the alkyl spacer, offer a promising scaffold for PROTAC development. However, as with all aspects of PROTAC design, empirical testing and optimization are essential to achieve the desired degradation potency and selectivity for a given therapeutic target. This guide provides the foundational knowledge and experimental framework to embark on such optimization studies.
Safety Operating Guide
Proper Disposal of NH2-PEG5-C6-Cl Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of NH2-PEG5-C6-Cl hydrochloride, ensuring operational integrity and personnel safety in research and development settings.
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a halogenated polyethylene (B3416737) glycol (PEG) derivative commonly used as a PROTAC linker. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
This compound is recognized as being harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation. Therefore, all handling and disposal steps must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.
Key Chemical and Safety Data
A summary of essential quantitative and qualitative data for this compound is presented below for easy reference. This information is critical for a comprehensive understanding of the compound's characteristics relevant to its safe disposal.
| Property | Value | Source/Note |
| Molecular Formula | C16H35Cl2NO5 | [1][2] |
| IUPAC Name | 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-amine hydrochloride | |
| Hazard Statements | H302, H315, H319, H335 | |
| Signal Word | Warning | |
| Precautionary Statements | P261, P305+P351+P338 | |
| Physical Form | Liquid, viscous liquid, or solid | |
| Storage Temperature | 2-8°C, inert atmosphere |
Experimental Protocol for Disposal
The following protocol outlines the recommended methodology for the safe disposal of this compound. This procedure is designed to address the compound's multifaceted chemical nature as a halogenated organic, a PEG derivative, and a hydrochloride salt.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical safety goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
-
Designated chemical fume hood
-
Labeled waste container for halogenated organic waste
-
Weak base solution (e.g., 5% sodium bicarbonate solution)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate (optional, for larger quantities)
-
Deionized water
Step-by-Step Disposal Procedure:
-
Preparation and Safety Precautions:
-
Don all required PPE before handling the chemical.
-
Perform all subsequent steps within a certified chemical fume hood to mitigate inhalation risks.
-
-
Handling of Small Quantities (Residual amounts in containers):
-
Rinse the container multiple times with a suitable solvent (e.g., isopropanol (B130326) or ethanol).
-
The resulting rinsate should be collected and disposed of as halogenated organic waste.
-
Do not rinse directly into a standard drainage system.
-
-
Disposal of Unused or Waste Product:
-
Segregation: Due to its chlorinated nature, this compound should be disposed of as halogenated organic waste .[3][4] It should not be mixed with non-halogenated organic waste streams.
-
Collection: Carefully transfer the waste material into a designated and clearly labeled container for halogenated organic compounds. Ensure the container is compatible with the chemical.
-
pH Neutralization (for aqueous solutions): If the waste is in an aqueous solution, the acidity from the hydrochloride salt should be neutralized.
-
Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the aqueous waste while stirring.
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is in the neutral range (typically 6-8). This process may cause effervescence (fizzing) as carbon dioxide is released; therefore, the addition of the base must be slow and controlled.
-
Once neutralized, the aqueous solution must still be disposed of as halogenated waste.
-
-
Final Disposal: The sealed and labeled halogenated waste container should be handed over to your institution's environmental health and safety (EHS) office for final disposal, which will likely involve high-temperature incineration.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbent material and the spilled substance into a sealed container.
-
Label the container as "Hazardous Waste: this compound spill debris" and dispose of it as halogenated waste through your EHS office.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final waste stream allocation.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guide for Handling NH2-PEG5-C6-Cl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling NH2-PEG5-C6-Cl hydrochloride (CAS No. 2241669-16-7).[1] Given the absence of a specific Safety Data Sheet (SDS), these recommendations are founded on the general hazards associated with amine hydrochlorides and pegylated compounds to ensure the safety of all laboratory personnel.[2]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be chemical splash-proof and compliant with ANSI Z87.1 standards to protect against splashes and airborne particles.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[6] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat should be worn to protect skin and clothing from accidental spills.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling large quantities, if the material is dusty, or in poorly ventilated areas. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for minimizing exposure and ensuring the safe handling of this compound.[2]
-
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The recommended storage temperature is -20°C for long-term stability.[1][7] Keep the container tightly sealed and protected from moisture.[1][8]
-
-
Preparation for Use:
-
Weighing and Aliquoting:
-
Dissolution:
-
When preparing solutions, slowly add the solid this compound to the solvent while stirring.
-
Be aware of potential exothermic reactions.
-
Prepare all solutions within a fume hood.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a fume hood.
-
Ensure all glassware is clearly labeled.
-
Keep an emergency spill kit readily accessible.
-
-
Post-Handling:
III. Emergency Procedures
Table 2: Emergency First Aid
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] |
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material such as vermiculite (B1170534) or sand.
-
Scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety department immediately.
-
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
-
Unused or Waste Product:
-
Dispose of the chemical through your institution's certified chemical waste management program.[9]
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
-
Empty Containers:
-
Contaminated Materials:
-
All contaminated materials, including PPE, absorbent materials from spills, and weighing papers, should be placed in a dedicated, clearly labeled, and sealed waste container for disposal as chemical waste.[9]
-
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
